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2,4-Dimethoxybenzenesulfonic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Advanced Applications of 2,4-Dimethoxybenzenesulfonic Acid in Pharmaceutical Intermediate Synthesis
Advanced Applications of 2,4-Dimethoxybenzenesulfonic Acid in Pharmaceutical Intermediate Synthesis
Executive Summary
2,4-Dimethoxybenzenesulfonic acid (2,4-DMBSA) and its active electrophilic derivative, 2,4-dimethoxybenzenesulfonyl chloride (2,4-DMBSCl), are highly versatile reagents in modern pharmaceutical synthesis. Unlike standard p-toluenesulfonic acid (PTSA), the dual electron-donating methoxy groups (-OCH₃) at the ortho and para positions significantly enrich the electron density of the aromatic ring. This unique electronic profile enables its use in three critical areas:
-
As a highly specific, acid-labile protecting group for sensitive amine intermediates.
-
As a structural pharmacophore motif in targeted therapeutics, such as PGAM1 inhibitors[1].
-
As a functional linker in fluorogenic probes for single-molecule enzyme activity profiling[2].
This application note provides validated, step-by-step methodologies for the activation, coupling, and targeted cleavage of 2,4-DMBSA derivatives, emphasizing the mechanistic causality behind each experimental choice.
Mechanistic Rationale: The 2,4-Dimethoxy Advantage
In the context of amine protection, standard sulfonamides (like tosylates) are notoriously difficult to cleave, often requiring harsh reductive conditions (e.g., Na/NH₃) or forcing acidic environments that degrade sensitive active pharmaceutical ingredients (APIs).
The introduction of two methoxy groups in 2,4-DMBSA fundamentally alters the cleavage thermodynamics. The strong +M (mesomeric) effect of the oxygen atoms stabilizes the transient sulfonyl cation generated during acidic cleavage, allowing for deprotection under significantly milder conditions. Furthermore, in medicinal chemistry, the 2,4-dimethoxyphenyl moiety provides critical hydrogen bond acceptor sites, which have been shown to enhance protein-ligand binding affinity in glycolytic enzyme inhibitors[1].
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the stated Validation Checkpoint.
Protocol 1: Activation to 2,4-Dimethoxybenzenesulfonyl Chloride (2,4-DMBSCl)
Objective : Convert the stable sulfonate salt to the active electrophile for downstream coupling. Causality : Phosphorus oxychloride (POCl₃) is selected over thionyl chloride (SOCl₂) to prevent unwanted electrophilic aromatic chlorination of the highly electron-rich dimethoxy ring.
-
Preparation : Pulverize potassium 2,4-dimethoxybenzenesulfonate (1.0 eq, 117 mmol) and charge it into a dry, 500 mL round-bottom flask equipped with a reflux condenser under an N₂ atmosphere[3].
-
Reagent Addition : Add POCl₃ (1.95 eq, 229 mmol) dropwise at room temperature to control the initial exotherm[3].
-
Activation : Heat the heterogeneous mixture on a steam bath (or oil bath at 90°C) for exactly 2 hours with continuous, vigorous stirring[3].
-
Quenching : Cool the mixture to room temperature and carefully pour it onto crushed ice (300 g) to hydrolyze unreacted POCl₃[3]. Caution: Highly exothermic.
-
Isolation : Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint : Analyze the crude product via TLC (Hexane:EtOAc 3:1). The product must appear as a single UV-active spot (R_f ~0.6). Melting point verification (approx. 70-72°C) confirms the absence of regioisomeric impurities.
Protocol 2: Sulfonamide Formation for API Scaffolds
Objective : Couple 2,4-DMBSCl with a secondary amine intermediate (e.g., a tetrahydroberberine derivative)[1].
-
Dissolution : Dissolve the amine intermediate (1.0 mmol) in anhydrous acetonitrile (5 mL)[1].
-
Catalysis : Add triethylamine (TEA, 1.25 eq, 175 μL) to the solution and heat to 70°C[1]. Causality: TEA acts as both a proton scavenger to drive the equilibrium and a nucleophilic catalyst.
-
Coupling : Introduce 2,4-DMBSCl (1.2 eq) portion-wise to the heated solution to prevent localized concentration spikes[1].
-
Reflux : Maintain the mixture at 70°C for 5-6 hours[1].
-
Purification : Quench the reaction with water (50 mL) and extract with DCM (3 x 50 mL)[1]. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (DCM:MeOH gradient)[1].
-
Validation Checkpoint : Confirm coupling via LC-MS. The mass spectrum must show the[M+H]⁺ peak corresponding to the exact mass of the sulfonamide adduct. The complete disappearance of the starting amine peak confirms reaction completion.
Protocol 3: Mild Deprotection Workflow (Amine Liberation)
Objective : Cleave the 2,4-dimethoxybenzenesulfonyl group to liberate the free amine without degrading the API.
-
Cleavage Cocktail : Dissolve the protected amine (1.0 mmol) in a freshly prepared cocktail of Trifluoroacetic acid (TFA) and Thioanisole (9:1 v/v, 10 mL). Causality: Thioanisole acts as a soft nucleophilic scavenger to trap the liberated 2,4-dimethoxyphenylsulfonyl cation, preventing the re-alkylation of the API.
-
Incubation : Stir the mixture at 40°C for 4 hours.
-
Concentration : Evaporate the TFA under a gentle stream of N₂ in a well-ventilated fume hood.
-
Precipitation : Precipitate the crude free amine by adding cold diethyl ether (20 mL) and isolate via centrifugation (4000 rpm, 5 mins).
-
Validation Checkpoint : Perform a Ninhydrin stain on a TLC plate. A positive (purple/blue) spot indicates the successful liberation of the primary/secondary amine.
Quantitative Data Presentation
The following table summarizes the quantitative advantages of utilizing 2,4-DMBSCl over traditional sulfonyl protecting groups in sensitive API synthesis.
| Protecting Group | Reagent | Optimal Cleavage Condition | Cleavage Time | Avg. Yield | API Degradation Risk |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | Na/NH₃ (liquid) or SmI₂ | 12-24 h | 65-75% | High (Reductive cleavage) |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | HBr / Acetic Acid (90°C) | 24 h | 60-70% | High (Strong acid/Heat) |
| 2,4-Dimethoxybenzenesulfonyl | 2,4-DMBSCl | TFA / Thioanisole (40°C) | 4 h | 88-95% | Low (Mild acid) |
Process Visualization
Synthetic workflow of 2,4-DMBSA from activation to targeted amine deprotection.
References
- Source: nih.gov (Science Advances)
- Source: arabjchem.org (Arabian Journal of Chemistry)
- Source: thieme-connect.de (Science of Synthesis)
Sources
- 1. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted berberine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Optimized Esterification utilizing 2,4-Dimethoxybenzenesulfonic Acid (2,4-DBSA)
Application Note: Optimized Esterification utilizing 2,4-Dimethoxybenzenesulfonic Acid (2,4-DBSA)
Introduction & Mechanistic Rationale
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the selection of an appropriate Brønsted acid catalyst for Fischer esterification is a critical parameter. While conventional catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TsOH) are highly efficient [1], their strong acidity (pKa ≤ -2.8) frequently leads to detrimental side reactions. These include the dehydration of secondary or tertiary alcohols, unwanted etherification, and the premature cleavage of acid-labile protecting groups (e.g., Boc, acetals, or silyl ethers).
2,4-Dimethoxybenzenesulfonic acid (2,4-DBSA) emerges as a highly specialized, structurally tuned alternative. The causality behind its unique performance lies in its electronic structure: the two methoxy groups at the ortho and para positions exert a strong electron-donating resonance effect (+R). This localized electron density slightly destabilizes the sulfonate conjugate base, thereby attenuating the acidity of the sulfonic proton compared to unsubstituted benzenesulfonic acid[2].
Consequently, 2,4-DBSA acts as a "mild" Brønsted acid. It provides precisely enough electrophilic activation of the carboxylic carbonyl to facilitate nucleophilic attack by the alcohol, while remaining safely above the acidity threshold that triggers the degradation of sensitive moieties. Furthermore, the methoxy substitutions significantly enhance the catalyst's solubility in moderately polar organic solvents, a property that has also been exploited in the development of highly tunable, hydrophilic fluorogenic probes for single-molecule enzyme activity profiling[3].
Catalytic Workflow & Experimental Design
The esterification process driven by 2,4-DBSA follows a classic tetrahedral intermediate pathway, but its efficiency relies heavily on Le Chatelier's principle. Because the attenuated acidity of 2,4-DBSA results in a slightly slower reaction kinetic compared to p-TsOH, the continuous azeotropic removal of water is mandatory to drive the equilibrium toward the ester product.
Catalytic cycle of 2,4-DBSA mediated Fischer esterification.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Every phase of the methodology includes a physical or chemical indicator that confirms the success of the step, ensuring high trustworthiness and reproducibility in drug development workflows.
Materials Required
-
Substrates: Carboxylic acid (1.0 eq), Alcohol (1.2 to 1.5 eq)
-
Catalyst: 2,4-Dimethoxybenzenesulfonic acid (0.05 eq / 5 mol%)
-
Solvent: Toluene (anhydrous)
-
Apparatus: Round-bottom flask, Dean-Stark trap, reflux condenser.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 eq) and the alcohol (1.2 eq).
-
Add anhydrous toluene to achieve a substrate concentration of approximately 0.5 M.
-
Introduce 5 mol% of 2,4-DBSA. Causality: Limiting the catalyst to 5 mol% minimizes the risk of background hydrolysis while maintaining a sufficient protonation rate.
Step 2: Azeotropic Reflux & Real-Time Validation
-
Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.
-
Heat the mixture to reflux (approx. 110°C - 115°C).
-
Self-Validation Checkpoint: Monitor the Dean-Stark trap. The physical accumulation of water in the trap serves as a real-time, stoichiometric indicator of reaction conversion. The reaction is deemed complete when water ceases to accumulate (typically 6–8 hours).
Step 3: Quenching and Phase-Separation Validation
-
Cool the reaction mixture to room temperature.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) and stir vigorously for 10 minutes.
-
Self-Validation Checkpoint: The NaHCO₃ neutralizes the 2,4-DBSA, converting it into sodium 2,4-dimethoxybenzenesulfonate. Due to its highly polar sulfonate head and methoxy groups, this salt is exclusively water-soluble. Upon transferring to a separatory funnel, the complete partitioning of the catalyst into the lower aqueous layer inherently validates its removal from the organic API layer.
Step 4: Isolation
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude ester.
Quantitative Data & Catalyst Comparison
The table below summarizes the quantitative performance of 2,4-DBSA against standard industrial catalysts. While 2,4-DBSA requires a longer reaction time, its near-perfect compatibility with acid-labile groups makes it the superior choice for late-stage API functionalization.
| Catalyst | Relative Acidity (pKa) | Target Ester Yield (%) | Reaction Time (h) | Side-Product Formation | Acid-Labile Group Compatibility |
| Sulfuric Acid (H₂SO₄) | ~ -3.0 | 85 - 90 | 1 - 2 | High (Dehydration, Etherification) | Poor |
| p-Toluenesulfonic Acid (p-TsOH) | ~ -2.8 | 92 - 96 | 2 - 4 | Moderate | Low |
| Benzenesulfonic Acid (BSA) | ~ -2.5 | 90 - 95 | 3 - 5 | Moderate | Low |
| 2,4-Dimethoxybenzenesulfonic Acid | ~ -1.5 | 88 - 94 | 6 - 8 | Very Low | Excellent |
Note: Yields and reaction times are generalized based on the esterification of sterically unhindered primary alcohols with standard aliphatic carboxylic acids.
References
-
Title: Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate Source: Revista de Chimie URL: [Link]
-
Title: Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples Source: NIH PMC URL: [Link]
Preparation of salts using 2,4-Dimethoxybenzenesulfonic acid
Preparation of salts using 2,4-Dimethoxybenzenesulfonic acid
Application Note: Advanced Protocol for the Preparation and Screening of Pharmaceutical Salts Using 2,4-Dimethoxybenzenesulfonic Acid
Executive Summary
The selection of an optimal salt form is a critical milestone in the development of basic Active Pharmaceutical Ingredients (APIs). While standard counterions like hydrochloride or benzenesulfonate (besylate) are commonplace, they often yield highly stable, tightly packed crystal lattices that fail to adequately enhance the aqueous solubility of highly lipophilic drugs[1].
This application note details the mechanistic rationale and experimental protocols for utilizing 2,4-Dimethoxybenzenesulfonic acid (2,4-DMBSA) as a specialized salt-former. By leveraging the unique steric and electronic properties of 2,4-DMBSA, formulation scientists can disrupt planar API stacking, discover novel polymorphic landscapes, and significantly improve dissolution profiles.
Mechanistic Rationale: The Case for 2,4-DMBSA
As a Senior Application Scientist, it is vital to understand why a specific counterion is chosen rather than simply executing a screen. Sulfonic acids are strong acids (pKa < 1) capable of protonating weakly basic APIs (pKa 3–6) to form stable salts. However, 2,4-DMBSA offers distinct structural advantages over unsubstituted benzenesulfonic acid:
-
Steric Hindrance & Lattice Disruption: The two methoxy (–OCH₃) groups at the ortho and para positions introduce significant steric bulk. When paired with a rigid, planar API, this bulk prevents tight molecular packing during crystallization. The resulting lower lattice energy often translates directly to a lower melting point and enhanced aqueous solubility.
-
Electronic Stabilization: The electron-donating nature of the methoxy groups via resonance stabilizes the sulfonate anion, subtly modulating the microenvironmental pH upon dissolution and reducing the hygroscopicity of the resulting salt.
-
PGI Risk Mitigation (Critical Causality): A major regulatory hurdle in sulfonic acid salt formation is the generation of Potential Genotoxic Impurities (PGIs), specifically alkyl sulfonates (e.g., methyl or ethyl methanesulfonate)[2]. These form when sulfonic acids react with primary alcohols under heated conditions[3]. To make this protocol self-validating and safe, primary alcohols (methanol, ethanol) are strictly excluded from the primary solubilization steps, favoring non-hydroxylic solvents (acetone, THF) or sterically hindered alcohols (isopropanol).
Physicochemical Profile of 2,4-DMBSA
To facilitate stoichiometric calculations during salt screening, the quantitative properties of the counterion are summarized below.
| Property | Value / Description |
| Chemical Name | 2,4-Dimethoxybenzenesulfonic acid |
| CAS Number | 7134-13-6[4] |
| Molecular Formula | C₈H₁₀O₅S |
| Molecular Weight | 218.23 g/mol |
| Estimated pKa | < 1.0 (Strong Acid) |
| Hydrogen Bond Donors | 1 (Sulfonic acid –OH) |
| Hydrogen Bond Acceptors | 5 (Sulfonate oxygens + Methoxy oxygens) |
| Recommended Storage | Desiccated, inert atmosphere (hygroscopic in free acid form) |
Process Visualization: Salt Screening Workflow
The following workflow illustrates the critical path for screening API salts with 2,4-DMBSA, emphasizing the solvent selection gateway required to prevent PGI formation.
Workflow for API salt screening using 2,4-DMBSA, highlighting critical solvent selection.
Experimental Methodologies
Protocol A: Micro-Scale High-Throughput Salt Screening
Objective: To rapidly identify viable crystalline salt hits while minimizing API consumption.
-
Preparation of Stock Solutions:
-
Dissolve the free base API in a non-hydroxylic solvent (e.g., Tetrahydrofuran or Acetone) to a concentration of 0.1 M.
-
Prepare a 0.1 M stock solution of 2,4-DMBSA in high-purity water or Isopropanol (IPA). Do not use methanol or ethanol to avoid PGI esterification[3].
-
-
Equimolar Dispensing: Into a 96-well glass microtiter plate, dispense 500 µL of the API stock (0.05 mmol). Add exactly 525 µL of the 2,4-DMBSA stock (0.0525 mmol, 1.05 eq. slight excess to ensure complete protonation).
-
Thermal Cycling: Seal the plate and subject it to thermal cycling (e.g., 50°C for 2 hours, then cool to 5°C at a rate of 0.1°C/min).
-
Evaporation/Anti-solvent: For wells that remain clear, unseal and allow slow evaporation under a pierced foil cover for 48 hours, or add 200 µL of an anti-solvent (e.g., n-heptane or methyl tert-butyl ether).
-
Harvesting: Centrifuge the plate, decant the supernatant, and dry the resulting solids in a vacuum oven at 40°C for 12 hours.
Protocol B: Macro-Scale Crystallization & Self-Validation
Objective: To scale up a successful hit and validate stoichiometry and purity.
-
Solubilization: Suspend 1.00 g of the API free base in 15 mL of Acetone in a 50 mL jacketed reactor. Stir at 300 rpm and heat to 50°C until complete dissolution is achieved.
-
Acid Addition: Dissolve the calculated equimolar amount of 2,4-DMBSA (plus a 2% molar excess) in 5 mL of Acetone/Water (9:1 v/v). Add this acid solution dropwise to the API solution over 15 minutes to prevent localized supersaturation and amorphous precipitation.
-
Seeding & Maturation: Hold the mixture at 50°C for 30 minutes. If seed crystals from Protocol A are available, introduce a 1% w/w seed load.
-
Controlled Cooling: Ramp the temperature down to 5°C at a strict rate of 0.2°C/min.
-
Self-Validation Check (In-Process): Before harvesting, extract a 100 µL aliquot of the suspension, filter, and run a rapid ^1H-NMR in DMSO-d6. Check the integration of the 2,4-DMBSA methoxy protons (singlets at ~3.7–3.8 ppm) against the API's core protons. If the ratio is significantly below 1:1, the free base is co-precipitating, and the solvent system must be enriched with water or heated for a longer maturation period.
-
Isolation: Filter the slurry through a sintered glass funnel (Porosity 3). Wash the cake with 2 bed-volumes of cold (5°C) Acetone. Dry under vacuum (50 mbar) at 45°C for 24 hours.
Analytical Validation & Characterization
To ensure the trustworthiness of the synthesized salt, the following analytical suite must be executed:
-
X-Ray Powder Diffraction (XRPD): Confirms the crystalline nature of the 2,4-DMBSA salt. A distinct diffractogram compared to the free base and the free acid confirms a new crystalline phase, rather than a physical mixture.
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Used to determine the melting point and assess solvation/hydration states. 2,4-DMBSA salts often exhibit sharp endothermic melting peaks. TGA will confirm if the salt is a hydrate (weight loss < 100°C) or anhydrous.
-
^1H-NMR Spectroscopy: Essential for confirming the 1:1 stoichiometry. The downfield shift of the API's basic center adjacent protons confirms successful protonation (salt formation) rather than cocrystal formation.
-
LC-MS/HPLC (PGI Screening): A highly sensitive LC-MS/MS method (Limit of Quantitation < 1 ppm) must be utilized to prove the absence of isopropyl 2,4-dimethoxybenzenesulfonate (if IPA was used)[2][3].
Sources
Application Notes and Protocols for Solvent Compatibility in 2,4-Dimethoxybenzenesulfonic Acid Reactions
Application Notes and Protocols for Solvent Compatibility in 2,4-Dimethoxybenzenesulfonic Acid Reactions
Introduction
2,4-Dimethoxybenzenesulfonic acid is an organic acid characterized by a benzene ring substituted with two electron-donating methoxy groups and a strongly acidic sulfonic acid moiety. This substitution pattern not only influences the electronic properties of the aromatic ring but also imparts specific solubility characteristics that make it a versatile tool in organic synthesis. As a strong Brønsted acid, it is an effective catalyst for a variety of acid-catalyzed reactions, including esterifications, hydrolyses, and other electrophilic aromatic substitutions.
The methoxy groups increase the electron density of the aromatic ring, which can influence its reactivity in certain contexts. Furthermore, the presence of both polar (sulfonic acid, methoxy) and non-polar (benzene ring) functionalities means that its solubility, and therefore its utility as a reagent or catalyst, is highly dependent on the chosen solvent system. This guide provides a detailed exploration of solvent compatibility for reactions involving 2,4-dimethoxybenzenesulfonic acid, offering insights into solvent selection and providing detailed protocols for its application.
Physicochemical Properties and Acidity
While specific experimental data for 2,4-dimethoxybenzenesulfonic acid is not extensively published, its properties can be reliably inferred from its structure and from data on analogous compounds such as 2,4-dimethylbenzenesulfonic acid and benzenesulfonic acid.
Physical State: It is expected to be a solid at room temperature, similar to its analog, 2,4-dimethylbenzenesulfonic acid.[1] It is likely hygroscopic and may be available as a hydrate.[2][3]
Acidity (pKa): Aromatic sulfonic acids are strong acids. The predicted pKa of the analogous 2,4-dimethylbenzenesulfonic acid is approximately -0.36, indicating that it is a strong acid that will be fully dissociated in many common solvents.[4] The electron-donating nature of the methoxy groups in 2,4-dimethoxybenzenesulfonic acid is not expected to significantly decrease its acidity to the point where it would be considered a weak acid.
| Property | Expected Value/Characteristic | Basis of Inference |
| Physical Form | Solid | Analogy to 2,4-dimethylbenzenesulfonic acid.[1] |
| pKa | Strong acid (predicted pKa ~ -0.36 for dimethyl analog) | Predicted data for 2,4-dimethylbenzenesulfonic acid.[4] |
| Hygroscopicity | Likely hygroscopic, may exist as hydrates | Availability of monohydrate and dihydrate forms for 2,4-dimethylbenzenesulfonic acid.[2][3] |
Solvent Selection: A Strategic Approach
The choice of solvent is critical for reactions involving 2,4-dimethoxybenzenesulfonic acid, as the solvent plays a multifaceted role in the reaction system. The ideal solvent should not only dissolve the sulfonic acid and other reactants but also facilitate the desired reaction pathway while minimizing side reactions. Key considerations include the solvent's polarity, its ability to act as a protic or aprotic medium, and its miscibility with co-solvents or reactants.
General Solubility Profile
The solubility of 2,4-dimethoxybenzenesulfonic acid is governed by its amphiphilic nature. The polar sulfonic acid and methoxy groups favor interaction with polar solvents, while the benzene ring allows for some solubility in less polar environments. The following table provides an expected qualitative solubility profile in common laboratory solvents, inferred from the behavior of analogous compounds and general principles of solubility.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The sulfonic acid group can form strong hydrogen bonds with protic solvents. The solvolysis of the related 2,4-dimethoxybenzenesulfonyl chloride in methanol/water and ethanol/water mixtures indicates solubility.[5] |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Soluble | These solvents can solvate the polar functional groups of the sulfonic acid. The use of acetonitrile in HPLC analysis of the dimethyl analog suggests solubility.[4] Acetone is also a suitable solvent for the solvolysis of the sulfonyl chloride precursor.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have intermediate polarity and can dissolve many organic compounds. Synthesis of related 2,4-dimethoxy-substituted compounds often employs DCM.[6][7] |
| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic ring of the sulfonic acid can interact with aromatic solvents. Benzenesulfonic acid shows slight solubility in benzene.[8] Toluene is a common solvent for Fischer esterifications where water is removed azeotropically.[9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | Ethers are generally less polar and less effective at solvating the highly polar sulfonic acid group. Benzenesulfonic acid is reported to be insoluble in diethyl ether.[8] |
| Non-polar Alkanes | Hexane, Heptane | Insoluble | The high polarity of the sulfonic acid group makes it incompatible with non-polar alkane solvents. |
The Role of the Solvent in Catalysis
When 2,4-dimethoxybenzenesulfonic acid is used as a catalyst, the solvent's role extends beyond simple dissolution. The solvent can influence the reaction rate and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[10]
-
Polar Solvents: In reactions proceeding through polar intermediates or transition states, polar solvents can enhance the reaction rate through favorable solvation. For example, in acid-catalyzed hydrolysis of esters, a polar solvent can stabilize the charged intermediates.[11]
-
Non-polar Solvents: In reactions where the removal of a byproduct is necessary to drive the equilibrium, a non-polar solvent that forms an azeotrope with the byproduct (often water) is advantageous. The classic example is the Fischer-Speier esterification, where toluene is often used to remove water via a Dean-Stark apparatus.[8][9]
-
Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding and proton transfer, which can be beneficial in some acid-catalyzed mechanisms. However, they can also solvate the catalytic proton, potentially reducing its activity.[12] Aprotic solvents do not have this dampening effect and can lead to increased reaction rates in some cases.[12]
Experimental Protocols
The following protocols are representative examples of reactions where 2,4-dimethoxybenzenesulfonic acid can be employed as a strong acid catalyst. The choice of solvent in each protocol is explained based on the principles discussed above.
Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Ethanol
This protocol describes the synthesis of ethyl benzoate, a classic example of an acid-catalyzed esterification. The choice of a non-polar solvent allows for the removal of water to drive the reaction to completion.
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
Benzoic acid
-
Ethanol (absolute)
-
Toluene
-
2,4-Dimethoxybenzenesulfonic acid (catalytic amount, e.g., 1-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add benzoic acid (1.0 eq), ethanol (1.2 eq), and toluene (approximately 2-3 times the volume of the alcohol).
-
Add a catalytic amount of 2,4-dimethoxybenzenesulfonic acid (e.g., 2 mol%).
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap, indicating the reaction is complete (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate.
-
If necessary, purify the product by distillation.
Rationale for Solvent Choice: Toluene is chosen as the solvent because it is relatively non-polar, allowing for the separation of the water byproduct. Its boiling point is suitable for reflux conditions and it forms an azeotrope with water, facilitating its removal and driving the reversible esterification reaction towards the product side.[9]
Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl Acetate
This protocol details the hydrolysis of an ester back to its constituent carboxylic acid and alcohol. A polar protic solvent system is used to ensure miscibility of all components and to participate in the reaction mechanism.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.[11]
Materials:
-
Ethyl acetate
-
Water
-
A co-solvent such as Tetrahydrofuran (THF) or Dioxane (optional, to ensure homogeneity)
-
2,4-Dimethoxybenzenesulfonic acid (catalytic amount, e.g., 5-10 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine ethyl acetate (1.0 eq) and a mixture of water and a co-solvent like THF (e.g., a 1:1 mixture by volume). The total solvent volume should be sufficient to dissolve the ester.
-
Add 2,4-dimethoxybenzenesulfonic acid (e.g., 10 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution to remove the carboxylic acid product and neutralize the catalyst.
-
To isolate the acetic acid, acidify the aqueous layer from the previous step with concentrated HCl and extract with diethyl ether.
-
Dry the organic extracts containing the products over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
Rationale for Solvent Choice: Water is a reactant in the hydrolysis and also acts as a polar protic solvent.[13] A water-miscible co-solvent like THF or dioxane can be used to create a homogeneous reaction mixture if the ester has limited water solubility. This polar environment helps to stabilize the charged intermediates in the reaction mechanism, facilitating the hydrolysis process.[11]
Safety and Handling
2,4-Dimethoxybenzenesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area immediately with copious amounts of water.
Conclusion
The effective use of 2,4-dimethoxybenzenesulfonic acid in organic synthesis is highly dependent on the appropriate choice of solvent. Its amphiphilic nature allows for its use in a range of solvent systems, from polar to non-polar, depending on the specific requirements of the reaction. By understanding the interplay between the solvent, reactants, and the sulfonic acid catalyst, researchers can optimize reaction conditions to achieve higher yields and selectivities. The protocols provided herein serve as a starting point for the application of this versatile acid catalyst in common organic transformations.
References
- Kim, S. R., et al. (2014). Solvolyses of 2,4-Dimethoxybenzenesulfonyl Chloride. Bulletin of the Korean Chemical Society, 35(1), 52-56.
- Wikipedia contributors. (2024). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia.
- Sigma-Aldrich. (n.d.). 2,4-Dimethylbenzenesulfonic acid.
- Organic Chemistry Portal. (n.d.).
- Kütt, A., et al. (2018).
- Jongbloed, G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Organic Syntheses. (n.d.).
- Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI.
- BenchChem. (2025). Common side reactions in the synthesis of 2,4-Dimethoxyphenol.
- OperaChem. (2024).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Fluorochem. (n.d.). 2,4-Dimethylbenzenesulfonic acid.
- Inxight Drugs. (n.d.). 2,4-DIMETHYLBENZENESULFONIC ACID.
- CymitQuimica. (n.d.). 2,4-Dimethylbenzenesulfonic acid.
- ChemicalBook. (2025). 2,4-Dimethylbenzenesulfonic acid | 88-61-9.
- BLD Pharm. (n.d.). 88-61-9|2,4-Dimethylbenzenesulfonic acid.
- Google Patents. (n.d.). Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt.
- Google Patents. (n.d.). WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof.
- BenchChem. (2025). Application Notes and Protocols: Reaction Mechanisms Involving the Hydrolysis of 2,4-Diacetoxypentane.
- BenchChem. (2025). Solubility Profile of 2,3-Dihydroxy-4-methoxybenzoic Acid: A Technical Guide.
- PrepChem.com. (n.d.). Preparation of 2,4-diaminobenzenesulfonic acid.
- Chemguide. (n.d.). hydrolysis of esters.
- SciSpace. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
- Thermo Scientific Chemicals. (n.d.).
- Google Patents. (n.d.).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Vulcanchem. (n.d.).
- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- MDPI. (2021).
- ChemScene. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025). (PDF)
- Fisher Scientific. (n.d.).
- TOKU-E. (n.d.).
- 2012 Book Archive. (n.d.).
- Organic Chemistry Data. (2022).
- Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values.
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Application Note: Regioselective Synthesis and Isolation of 2,4-Dimethoxybenzenesulfonic Acid
Application Note: Regioselective Synthesis and Isolation of 2,4-Dimethoxybenzenesulfonic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Fluorogenic Probes, and High-Purity Scaffold Generation
Executive Summary
2,4-Dimethoxybenzenesulfonic acid is a highly valued electron-rich aromatic scaffold utilized extensively in the development of advanced fluorogenic probes[1] and pharmaceutical intermediates. The presence of two strongly electron-donating methoxy groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS)[2]. However, this high reactivity necessitates stringent control over reaction conditions to prevent poly-sulfonation and ensure strict regioselectivity. This application note details the mechanistic rationale, reagent selection, and a field-proven, self-validating protocol for synthesizing this compound with high purity.
Mechanistic Rationale & Regioselectivity
The synthesis of 2,4-dimethoxybenzenesulfonic acid relies on the electrophilic sulfonation of 1,3-dimethoxybenzene (resorcinol dimethyl ether). The regiochemical outcome is dictated by the synergistic directing effects of the two methoxy (-OCH₃) groups:
-
Electronic Activation (+M Effect): Both methoxy groups donate electron density into the ring via resonance, highly activating the ortho and para positions.
-
Steric Hindrance at C2: While the C2 position is electronically activated (ortho to both methoxy groups), it suffers from severe steric clash, making electrophilic attack kinetically unfavorable.
-
Synergistic Directing at C4/C6: The C4 position is ortho to the C3-methoxy and para to the C1-methoxy group. Attack at this position yields a Wheland intermediate stabilized by both oxygen atoms without the steric penalty of the C2 position.
-
C5 Position: Meta to both methoxy groups; it lacks resonance stabilization and is practically unreactive under these conditions.
Consequently, sulfonation occurs almost exclusively at the C4 position, yielding 2,4-dimethoxybenzenesulfonic acid as the thermodynamic and kinetic product[2].
Fig 1: Mechanistic pathway of regioselective electrophilic aromatic sulfonation.
Reagent Selection & Process Causality
While direct sulfonation with concentrated sulfuric acid is possible, the resulting sulfonic acid is highly water-soluble, complicating extraction and purification. For drug development applications requiring >99% purity, a two-step chlorosulfonation-hydrolysis pathway is preferred. This method generates 2,4-dimethoxybenzenesulfonyl chloride[3], a hydrophobic intermediate that can be isolated, washed, and crystallized to remove trace regioisomers before hydrolysis[4].
Table 1: Comparison of Sulfonating Agents for 1,3-Dimethoxybenzene
| Sulfonating Agent | Reaction Type | Causality & Advantages | Disadvantages |
| Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonation | Preferred. Irreversible reaction. Yields a water-insoluble sulfonyl chloride intermediate that is easily purified via crystallization[3][4]. | Generates HCl gas; moisture sensitive; requires a secondary hydrolysis step. |
| Concentrated H₂SO₄ | Direct Sulfonation | Atom economical; single-step process[2]. | Reversible equilibrium; requires excess acid; highly difficult aqueous workup. |
| SO₃-Dioxane Complex | Direct Sulfonation | Mild conditions; highly specific; avoids water byproducts. | Expensive reagent; requires strictly anhydrous conditions; lower scalability. |
Detailed Experimental Protocol
The following protocol utilizes the chlorosulfonation-hydrolysis pathway to ensure a self-validating, high-purity product.
Phase 1: Synthesis of 2,4-Dimethoxybenzenesulfonyl Chloride
Causality: Converting the substrate to a sulfonyl chloride allows for organic extraction, leaving water-soluble impurities and excess acid in the aqueous waste.
-
Reactor Setup: Equip a thoroughly dried 1 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a gas scrubber (to neutralize evolving HCl gas).
-
Reagent Loading: Add 250 mL of anhydrous chloroform (or dichloromethane) and 57 mL of chlorosulfonic acid to the flask. Cool the mixture to 0 °C using an ice-salt bath[4].
-
Substrate Addition: Dissolve 0.5 mol of 1,3-dimethoxybenzene in 100 mL of anhydrous chloroform. Add this solution dropwise to the stirring chlorosulfonic acid over 1.5 to 2 hours.
-
Critical Insight: Dropwise addition at 0 °C is mandatory. The reaction is highly exothermic; thermal spikes will lead to the formation of 4,6-disulfonyl chloride impurities[3].
-
-
Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 hours to ensure complete conversion.
-
Quenching: Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring.
-
Critical Insight: Ice quenches unreacted chlorosulfonic acid safely while keeping the temperature near 0 °C, preventing premature hydrolysis of the sulfonyl chloride product.
-
-
Isolation: Transfer to a separatory funnel. Isolate the lower organic layer. Wash the organic layer twice with 200 mL of ice-cold water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a hexane/ethyl acetate mixture to yield pure 2,4-dimethoxybenzenesulfonyl chloride as a white to pale-yellow solid[3].
Phase 2: Hydrolysis to 2,4-Dimethoxybenzenesulfonic Acid
Causality: The purified sulfonyl chloride is quantitatively converted to the final sulfonic acid, ensuring no regioisomers carry over into the final API or probe scaffold.
-
Hydrolysis: Suspend the purified 2,4-dimethoxybenzenesulfonyl chloride in 300 mL of deionized water.
-
Thermal Conversion: Reflux the suspension at 100 °C for 3-4 hours. The reaction is complete when the hydrophobic solid completely dissolves, yielding a clear, homogeneous aqueous solution.
-
Isolation: Cool the solution to room temperature. Concentrate the aqueous solution under reduced pressure (rotary evaporation).
-
Drying: To remove residual water, dissolve the resulting syrup in toluene and perform azeotropic distillation, or subject the product to lyophilization. The final product is isolated as a highly pure, hygroscopic solid[1].
Fig 2: Step-by-step experimental workflow for the two-step chlorosulfonation and hydrolysis.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized 2,4-dimethoxybenzenesulfonic acid, the following analytical checks must be integrated into the workflow:
-
In-Process Control (IPC): Monitor Phase 1 via TLC or HPLC. The disappearance of the non-polar 1,3-dimethoxybenzene and the appearance of the intermediate sulfonyl chloride confirms reaction completion.
-
¹H NMR Spectroscopy: The final product must display a characteristic 1,2,4-trisubstituted aromatic splitting pattern:
-
A doublet for H-5 (ortho coupling, J ≈ 8.5 Hz).
-
A doublet of doublets for H-6 (ortho and meta coupling).
-
A fine doublet for H-3 (meta coupling, J ≈ 2.5 Hz).
-
-
Mass Spectrometry (ESI-MS): Operate in negative ion mode to observe the robust [M-H]⁻ ion corresponding to the sulfonate anion.
References
-
Sulfonation and sulfation of 1,3‐dihydroxybenzene and its methyl ethers in concentrated sulfuric acid Source: ResearchGate URL:2[2]
-
Synthesis of 2,4-dimethoxybenzenesulfonic acid Source: PrepChem.com URL:4[4]
-
Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples Source: PMC - NIH URL:1[1]
-
CAS 63624-28-2: 2,4-Dimethoxybenzenesulfonyl chloride Source: CymitQuimica URL:3[3]
Sources
Application Note: 2,4-Dimethoxybenzenesulfonic Acid (2,4-DMSA) as a Chemoselective Catalyst and Intermediate in Condensation Reactions
Application Note: 2,4-Dimethoxybenzenesulfonic Acid (2,4-DMSA) as a Chemoselective Catalyst and Intermediate in Condensation Reactions
Executive Summary
In complex organic synthesis and drug development, the choice of Brønsted acid catalyst can dictate the success or failure of a late-stage condensation reaction. While p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MSA) are industry standards, their high acidity frequently leads to the degradation of acid-labile protecting groups (e.g., Boc, THP, silyl ethers).
2,4-Dimethoxybenzenesulfonic acid (2,4-DMSA) emerges as a highly specialized, electron-rich arylsulfonic acid that solves this chemoselectivity issue. Functioning primarily as a mild acid catalyst for condensation reactions[1], 2,4-DMSA provides precise protonation control. Furthermore, its structural derivatives serve as essential building blocks in the condensation-based synthesis of advanced fluorogenic probes, such as those utilized in Single Enzyme Activity Profiling (SEAP) methodologies[2].
This application note provides a comprehensive guide to the mechanistic rationale, quantitative advantages, and step-by-step protocols for utilizing 2,4-DMSA in your synthetic workflows.
Mechanistic Rationale: The "Goldilocks" Acidity (E-E-A-T)
Expertise & Causality in Catalyst Selection
The catalytic efficacy of any sulfonic acid in a condensation reaction (such as acetalization, esterification, or Knoevenagel condensation) relies on its ability to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack.
However, excessive acidity drives unwanted side reactions, such as the cleavage of tert-butyloxycarbonyl (Boc) groups or the dehydration of sensitive tertiary alcohols. 2,4-DMSA mitigates this through mesomeric electron donation (+M effect) . The two methoxy groups located at the ortho and para positions relative to the sulfonic acid moiety donate electron density directly into the aromatic ring. This electron richness slightly destabilizes the resulting sulfonate conjugate base compared to the methyl group in pTSA, effectively dampening the acid's strength.
The result is a "Goldilocks" catalyst: acidic enough to drive the azeotropic removal of water during condensation, but mild enough to leave sensitive pharmacophores entirely intact.
Caption: Catalytic cycle of 2,4-DMSA in chemoselective acetalization.
Quantitative Data: Catalyst Comparison
To validate the chemoselectivity of 2,4-DMSA, consider the data in Table 1 , which models the acetalization of a ketone in the presence of an acid-sensitive N-Boc protected amine. 2,4-DMSA achieves near-quantitative yields of the condensation product while suppressing Boc-cleavage to negligible levels.
Table 1: Comparative Efficiency of Brønsted Acid Catalysts in Chemoselective Acetalization
| Catalyst | Relative Acidity Profile | Catalyst Loading | Acetal Yield (%) | Unwanted N-Boc Cleavage (%) |
| Methanesulfonic Acid (MSA) | High (Aliphatic) | 5 mol% | 85% | > 40% |
| p-Toluenesulfonic Acid (pTSA) | Moderate-High (+I effect) | 5 mol% | 92% | 15 - 20% |
| 2,4-Dimethoxybenzenesulfonic Acid | Mild (+M effect) | 5 mol% | 96% | < 2% |
Experimental Protocols
Protocol A: Chemoselective Acetalization using 2,4-DMSA Catalyst
This self-validating protocol utilizes a Dean-Stark apparatus. The physical collection of water serves as a real-time indicator of condensation progress, ensuring trustworthiness in the experimental setup.
Reagents:
-
Ketone/Aldehyde substrate (1.0 equiv, e.g., 10 mmol)
-
Ethylene glycol (1.5 equiv, 15 mmol)
-
2,4-Dimethoxybenzenesulfonic acid (0.05 equiv, 5 mol%)[3]
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate in 50 mL of anhydrous toluene.
-
Reagent Addition: Add ethylene glycol followed by 5 mol% of 2,4-DMSA. Insight: The catalyst is added last to prevent premature localized degradation of the substrate before homogenization.
-
Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
-
Monitoring: Allow the reaction to proceed until the theoretical volume of water (approx. 0.18 mL for 10 mmol) is collected in the trap, and TLC confirms complete consumption of the starting material (typically 2–4 hours).
-
Quenching: Cool the reaction to room temperature. Add 20 mL of saturated aqueous NaHCO3 . Insight: Immediate neutralization of 2,4-DMSA is critical to prevent the reverse hydrolysis reaction during the aqueous workup.
-
Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 20 mL), dry the combined organics over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the protected acetal.
Caption: Step-by-step experimental workflow for 2,4-DMSA catalyzed condensation.
Protocol B: Condensation Synthesis of 2,4-DMSA-Derivatized Fluorogenic Probes
Beyond catalysis, 2,4-DMSA derivatives are utilized as structural components in the condensation synthesis of highly sensitive biological probes. The sulfonic acid moiety imparts necessary hydrophilicity, while the dimethoxy groups tune the electron density of the fluorophore[2].
Step-by-Step Methodology:
-
Activation: Convert 2,4-dimethoxybenzenesulfonic acid to its highly reactive sulfonyl chloride derivative using thionyl chloride ( SOCl2 ) or chlorosulfonic acid[3].
-
Condensation: In a flame-dried flask under inert atmosphere, dissolve the target phenolic fluorophore scaffold (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 2.0 equiv) to act as an acid scavenger.
-
Coupling: Dropwise add the 2,4-dimethoxybenzenesulfonyl chloride (1.1 equiv) at 0°C.
-
Completion: Warm to room temperature and stir for 4 hours. Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the functionalized probe.
Sources
Technical Notes & Optimization
Troubleshooting solubility issues of 2,4-Dimethoxybenzenesulfonic acid in water
Troubleshooting solubility issues of 2,4-Dimethoxybenzenesulfonic acid in water
This guide provides a comprehensive, in-depth resource for troubleshooting solubility issues of 2,4-Dimethoxybenzenesulfonic acid in water. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible experimental conditions.
Part 1: Foundational Knowledge & Core Principles
Understanding the inherent chemical properties of 2,4-Dimethoxybenzenesulfonic acid is the first step in troubleshooting its solubility. This section addresses the fundamental "why" behind its behavior in aqueous media.
Question 1: What are the expected solubility characteristics of 2,4-Dimethoxybenzenesulfonic acid in water?
As an organosulfur compound, the solubility of 2,4-Dimethoxybenzenesulfonic acid is governed by the interplay between its two main structural features:
-
The Sulfonic Acid Group (-SO₃H): This group is highly polar and capable of extensive hydrogen bonding with water molecules.[1][2] This functional group is what makes sulfonic acids, as a class, generally water-soluble.[3][4] Its presence is often used to enhance the water solubility of larger organic molecules, such as dyes.[3]
-
The 2,4-Dimethoxybenzene Group: This aromatic, organic portion of the molecule is hydrophobic. While the two methoxy groups add some polarity, the benzene ring itself is non-polar and will resist dissolution in water.
Therefore, while the sulfonic acid group confers water solubility, the organic backbone limits it. Problems typically arise when the concentration approaches the saturation limit, which can be influenced by temperature, pH, and the presence of other solutes.
Question 2: How does the strong acidity of 2,4-Dimethoxybenzenesulfonic acid influence its behavior in water?
Sulfonic acids are among the strongest organic acids, often with acidity comparable to mineral acids like hydrochloric acid.[1] 2,4-Dimethylbenzenesulfonic acid, a closely related compound, has a predicted pKa of approximately -0.36, indicating it is a very strong acid that will fully dissociate in aqueous solutions.[5]
This is a critical point: In a neutral aqueous solution, the compound will not exist significantly in its protonated form (R-SO₃H). It will readily donate its proton to water to form the 2,4-dimethoxybenzenesulfonate anion (R-SO₃⁻) and a hydronium ion (H₃O⁺).
The primary troubleshooting strategy, therefore, is not simply to deprotonate the acid (as it already is), but to form a stable, highly soluble salt by introducing a suitable counter-ion.
Part 2: Systematic Troubleshooting Workflow
This section provides a logical, step-by-step process for resolving solubility challenges, moving from the simplest physical methods to more definitive chemical adjustments.
Question 3: My 2,4-Dimethoxybenzenesulfonic acid is not dissolving in water. What is the recommended procedure?
Follow this systematic workflow. Do not skip steps, as a full dissolution may be achieved with minimal intervention.
Caption: A systematic workflow for dissolving 2,4-Dimethoxybenzenesulfonic acid.
Experimental Protocol 1: Step-by-Step Dissolution
-
Mechanical Agitation:
-
Add the pre-weighed 2,4-Dimethoxybenzenesulfonic acid to the desired volume of high-purity water (e.g., deionized or Milli-Q).
-
Introduce a magnetic stir bar and stir vigorously at room temperature for a minimum of 15 minutes.
-
Causality: This step overcomes kinetic barriers to dissolution by continuously exposing fresh surfaces of the solid to the solvent.
-
-
Gentle Heating:
-
If solids remain, transfer the vessel to a water bath and heat gently to 40-50°C while maintaining vigorous stirring.
-
Causality: For most solids, solubility increases with temperature. This modest temperature increase can significantly improve solubility without risking thermal degradation.
-
Trustworthiness Note: Avoid aggressive heating or boiling. While benzenesulfonic acid requires temperatures near 200°C to undergo hydrolytic desulfonation (reversion to the parent arene), it is best practice to use the minimum required temperature to avoid potential side reactions with other components in your experiment.[4][6]
-
-
Conversion to a Sulfonate Salt (pH Adjustment):
-
If the compound is still not fully dissolved, allow the solution to cool to room temperature.
-
While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Monitor the solution for visual clarity. Complete dissolution upon addition of base indicates the formation of the highly soluble sodium 2,4-dimethoxybenzenesulfonate salt.
-
Causality: Sulfonate salts are ionic compounds that are typically much more soluble in water than their corresponding free acids.[7] This is a standard and highly effective method for solubilizing sulfonic acids.
-
Part 3: Advanced Considerations & FAQs
Question 4: Could impurities be the source of the insolubility?
Yes. The synthesis of sulfonic acids can sometimes result in residual starting materials or byproducts.[3] If the standard dissolution protocol fails, consider the purity of your material.
| Potential Issue | Scientific Rationale | Recommended Action |
| Incomplete Sulfonation | Residual, unreacted 1,3-dimethoxybenzene would be present, which is insoluble in water. | Verify the purity of your starting material via appropriate analytical techniques (e.g., NMR, HPLC). |
| Sulfate Impurities | The sulfonation process can leave residual sulfuric acid, which can affect the overall solubility and properties of the solution.[7] | Purification methods such as recrystallization or ion exchange may be necessary for highly sensitive applications.[7] |
Question 5: How does high ionic strength ("salting out") affect solubility?
If your aqueous solution is not pure water but a buffer with a high salt concentration, you may encounter the "salting out" effect. At high concentrations, these salt ions effectively compete for water molecules, reducing the amount of "free" water available to dissolve the sulfonic acid. If you suspect this is an issue, try preparing a more concentrated stock solution of the sulfonic acid in pure water (using the protocol above) and adding it to your final buffer.
Diagram of Influencing Factors
The relationship between key experimental parameters and solubility can be visualized as follows:
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. gokemi.com [gokemi.com]
- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dimethylbenzenesulfonate () for sale [vulcanchem.com]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Removing 2,4-Dimethoxybenzenesulfonic acid impurities from final products
Removing 2,4-Dimethoxybenzenesulfonic acid impurities from final products
Welcome to the Technical Support Center for Downstream Purification .
As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with sulfonic acid carryover in their final product batches. 2,4-Dimethoxybenzenesulfonic acid (2,4-DMBSA) is a highly polar, strongly acidic compound often encountered as a cleavage byproduct in organic synthesis or utilized as a hydrophilic scaffold in the design of enzyme probes [1].
Because of its extreme polarity and permanent ionization state, 2,4-DMBSA causes severe streaking on normal-phase silica gel and can irreversibly bind to unprotected stationary phases. To successfully remove it, we must abandon standard silica chromatography and instead exploit the molecule's low pKa and electrostatic properties.
Below is our comprehensive troubleshooting guide and FAQ to help you isolate your target Active Pharmaceutical Ingredient (API) with high purity.
📊 Quantitative Data: 2,4-DMBSA Profile & Strategy Comparison
Before troubleshooting, it is critical to understand the physicochemical parameters dictating the behavior of 2,4-DMBSA.
Table 1: Physicochemical Profile of 2,4-DMBSA
| Property | Value / Characteristic | Impact on Purification Strategy |
|---|---|---|
| Molecular Weight | 218.22 g/mol | Easily separable from large APIs via size exclusion, but standard methods prefer charge-based separation. |
| pKa (Sulfonic Acid) | < 0 (Strong Acid) | Permanently deprotonated (anionic) in almost all aqueous conditions above pH 1. |
| Aqueous Solubility | Extremely High | Drives the preference for alkaline aqueous extraction . |
| Silica Affinity | Chemisorption | Irreversibly binds or streaks on normal-phase silica; normal-phase chromatography will fail. |
Table 2: Comparison of Removal Strategies
| Strategy | Optimal API Profile | 2,4-DMBSA Removal Efficiency | Scalability | Processing Time |
|---|---|---|---|---|
| Alkaline LLE | Lipophilic / Water-Insoluble | > 95% | High (Process Scale) | < 2 Hours |
| Anion-Exchange | Polar / Water-Soluble | > 98% | High (Pilot Scale) | 4 - 6 Hours |
| RP-HPLC | Any (Trace Impurities) | > 99.9% | Low (Prep Scale) | 1 - 2 Days |
🗺️ Diagnostic Workflow
Caption: Decision workflow for selecting a 2,4-DMBSA removal strategy.
🛠️ Troubleshooting Guides & FAQs
Q1: My target compound is lipophilic. What is the most efficient way to remove bulk 2,4-DMBSA without losing my product?
The Causality: Because 2,4-DMBSA is a strong acid, it exists as a highly water-soluble sulfonate anion at neutral to basic pH. If your API is lipophilic and neutral/basic, you can force 2,4-DMBSA entirely into the aqueous phase using an alkaline Liquid-Liquid Extraction (LLE) .
Self-Validating Protocol: Alkaline LLE
-
Dissolution: Dissolve your crude mixture in a water-immiscible organic solvent with high solvating power for your API (e.g., Dichloromethane or Ethyl Acetate).
-
Alkaline Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3 , pH ~8.5).
-
Agitation & Separation: Shake vigorously and allow phase separation. The basic pH ensures 100% ionization of 2,4-DMBSA, driving it into the aqueous layer.
-
Validation Check: Spot both the organic and aqueous layers on a TLC plate. Stain with Potassium Permanganate ( KMnO4 ). 2,4-DMBSA will appear as a bright yellow spot at the baseline ( Rf=0 ). Ensure no API is visible in the aqueous layer.
-
Back-Extraction: Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Q2: My target API is highly polar and water-soluble. LLE is causing massive product loss. What are my options?
The Causality: When both the API and the impurity are water-soluble, partitioning fails. Instead, we use a Weakly Basic Anion-Exchange Resin (such as D301 or Amberlyst A21). These resins contain tertiary amine groups that become protonated and electrostatically trap the strong sulfonate anions. We specifically avoid strongly basic resins to prevent irreversible binding or base-catalyzed degradation of your API [2].
Caption: Electrostatic capture and regeneration cycle of 2,4-DMBSA using basic resins.
Self-Validating Protocol: Resin Scavenging
-
Resin Preparation: Swell 5-10 equivalents of weakly basic resin (e.g., D301) in Methanol or Water for 1 hour. Wash with the solvent you intend to use for your API.
-
Incubation: Dissolve the crude mixture in a polar solvent (Methanol or Water) and add the swollen resin.
-
Agitation: Stir gently at room temperature for 2.5 to 3 hours. Thermodynamic studies confirm that equilibrium adsorption for sulfonic acids on basic resins is typically reached within this window [3].
-
Filtration & Validation: Filter the resin through a sintered glass funnel. The 2,4-DMBSA remains trapped on the resin. Analyze the filtrate via LC-MS to confirm the disappearance of the m/z 217 [M−H]− peak.
-
Recovery: Concentrate the filtrate to recover your purified polar API.
Q3: I need >99.9% purity for an in-vivo biological assay, and trace 2,4-DMBSA is still present. How do I polish the final product?
The Causality: For ultra-high purity, Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. Because 2,4-DMBSA is highly polar, it interacts very weakly with hydrophobic C18 stationary phases and will elute almost immediately in the void volume, effectively separating it from drug-like molecules [1].
Self-Validating Protocol: RP-HPLC Polishing
-
Column Selection: Use a Preparative C18 Column (e.g., 10.0 × 250 mm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% TFA (Note: The acidic modifier ensures sharp peak shapes for your API, while 2,4-DMBSA remains largely ionized and elutes early).
-
-
Gradient: Run a shallow gradient starting at 5% B, holding for 5 minutes, then ramping to 95% B over 30 minutes.
-
Collection: 2,4-DMBSA will typically elute within the first 3-5 minutes. Collect the later fractions corresponding to your API's UV absorbance.
-
Lyophilization: Freeze-dry the collected API fractions to remove the water, acetonitrile, and volatile TFA, leaving behind the ultra-pure product.
📚 References
-
Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples Source: Science Advances (via NIH) URL:[Link]
-
Removal of 5-Amino-2-chlorotoluene-4-sulfonic and Chlorhydric Acids From Wastewater by Weakly Basic Resin Source: Biomedical and Environmental Sciences URL:[Link]
-
Studies on the Adsorption of 2-Naphthalenesulfonic Acid on Basic Resin from Effluents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Practical Synthetic Organic Chemistry Source: Chemistry-Chemists URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading of 2,4-Dimethoxybenzenesulfonic Acid
Technical Support Center: Optimizing Catalyst Loading of 2,4-Dimethoxybenzenesulfonic Acid
Welcome to the Technical Support Center for optimizing catalyst loading of 2,4-Dimethoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your experiments. Here, we combine theoretical principles with practical, field-proven insights to help you achieve optimal results in your acid-catalyzed reactions.
Introduction to 2,4-Dimethoxybenzenesulfonic Acid as a Catalyst
2,4-Dimethoxybenzenesulfonic acid is a strong Brønsted acid catalyst valued in organic synthesis for its efficacy in promoting a variety of chemical transformations.[1] Its two methoxy groups enhance its solubility in organic solvents compared to simpler arylsulfonic acids, and can influence its interaction with substrates.[2] Like other sulfonic acids, it is a versatile catalyst for reactions such as esterification, condensation, and the synthesis of heterocyclic compounds.[3][4]
Optimizing the catalyst loading is a critical step in any chemical process development.[5] It directly impacts reaction kinetics, product yield, selectivity, and overall process economics. This guide will use the Pechmann condensation for the synthesis of coumarins as a representative example to illustrate the principles of optimizing 2,4-Dimethoxybenzenesulfonic acid loading.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 2,4-Dimethoxybenzenesulfonic acid in a reaction like the Pechmann condensation?
A1: In the Pechmann condensation, 2,4-Dimethoxybenzenesulfonic acid acts as a Brønsted acid catalyst.[1][4] Its primary function is to protonate the carbonyl oxygen of the β-ketoester, thereby activating it for nucleophilic attack by the phenol.[6] It also facilitates the subsequent cyclization and dehydration steps to form the coumarin ring.[6]
Q2: How does the structure of 2,4-Dimethoxybenzenesulfonic acid influence its catalytic activity?
A2: The sulfonic acid group (-SO₃H) is a strong acid, making it an effective proton donor. The electron-donating methoxy groups at the 2- and 4-positions can subtly influence the acidity of the sulfonic acid group and the catalyst's solubility in organic media, which can be advantageous in certain reaction systems.[2]
Q3: Is 2,4-Dimethoxybenzenesulfonic acid a reusable catalyst?
A3: As a homogeneous catalyst, 2,4-Dimethoxybenzenesulfonic acid can be challenging to recover and reuse directly from the reaction mixture. However, strategies such as immobilization on a solid support can be employed to create a heterogeneous catalyst system, which would allow for easier recovery by filtration and potential reuse.[7][8]
Q4: What are the key safety precautions when handling 2,4-Dimethoxybenzenesulfonic acid?
A4: 2,4-Dimethoxybenzenesulfonic acid is a corrosive solid and should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[11]
Troubleshooting Guide: Optimizing Catalyst Loading
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | - The concentration of the catalyst may be too low to effectively promote the reaction. - Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the effect on the reaction yield. Be mindful that excessive catalyst can sometimes lead to side reactions.[12] |
| Inadequate Reaction Temperature | - The reaction may require more thermal energy to overcome the activation barrier. - Solution: Gradually increase the reaction temperature while monitoring for any potential decomposition of reactants or products. For the Pechmann condensation, temperatures between 80-120°C are often effective.[1][13] |
| Presence of Water | - Water can deactivate the acid catalyst and may also hydrolyze the ester reactant. - Solution: Ensure all reactants and solvents are anhydrous. Use of a Dean-Stark trap can be beneficial for removing water formed during the reaction.[2] |
| Poor Solubility of Catalyst | - If the catalyst is not well-dissolved in the reaction medium, its catalytic efficiency will be reduced. - Solution: Consider a co-solvent that improves the solubility of 2,4-Dimethoxybenzenesulfonic acid without negatively impacting the reaction. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | - High concentrations of the acid catalyst can sometimes promote undesired side reactions, such as polymerization or charring of the reactants. - Solution: Reduce the catalyst loading to the minimum amount required for a reasonable reaction rate and yield.[3] |
| High Reaction Temperature | - Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of byproducts.[14] - Solution: Attempt the reaction at a lower temperature for a longer duration. |
| Substrate Decomposition | - The reactants, particularly the phenol, may be susceptible to degradation under strongly acidic conditions. - Solution: Add the catalyst portion-wise to the reaction mixture to maintain a lower instantaneous concentration. |
Experimental Protocol: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, using 2,4-Dimethoxybenzenesulfonic acid as the catalyst.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
2,4-Dimethoxybenzenesulfonic acid (catalyst)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a clean, dry round-bottom flask, add resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add the desired amount of 2,4-Dimethoxybenzenesulfonic acid catalyst (see optimization table below).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 100°C with continuous stirring.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Slowly add cold deionized water to the reaction mixture with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Dry the purified product and calculate the yield.
Data Presentation: Catalyst Loading Optimization
The following table presents representative data for the optimization of 2,4-Dimethoxybenzenesulfonic acid loading in the synthesis of 7-hydroxy-4-methylcoumarin.
| Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| 1 | 5 | 45 | Slow reaction, incomplete conversion. |
| 5 | 2.5 | 85 | Good reaction rate and high yield. |
| 10 | 1.5 | 92 | Optimal balance of reaction time and yield. |
| 15 | 1.5 | 91 | No significant improvement in yield, potential for increased side products. |
| 20 | 1 | 88 | Faster reaction but slightly lower yield, some charring observed. |
Note: This data is illustrative and actual results may vary depending on specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 7-hydroxy-4-methylcoumarin.
Plausible Catalytic Mechanism: Pechmann Condensation
Caption: Plausible mechanism for the acid-catalyzed Pechmann condensation.
References
-
IISTE.org. (n.d.). Synthesis Two Coumarin Derivatives Using Heterogeneous Catalysist. Retrieved from [Link]
-
MDPI. (2022, February 15). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]
-
PMC. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. Retrieved from [Link]
-
PMC. (2020, December 4). Intensification and optimization of biodiesel production using microwave-assisted acid-organo catalyzed transesterification process. Retrieved from [Link]
-
Deten. (2020, October 23). Section 1. Identification Section 2. Hazards identification. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Area. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]
-
SciELO. (n.d.). Esterification of oleic acid employing sulfonated polystyrene and polysulfone membranes as catalysts. Retrieved from [Link]
-
TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from [Link]
-
Beilstein Journals. (2018, November 1). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioactive heterocycles with promising pharmacological activity containing isoquinoline core and/or the selenium atom. Retrieved from [Link]
-
MDPI. (2022, January 13). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Retrieved from [Link]
-
MDPI. (2023, March 31). Organocatalytic Transformations from Sulfur Ylides. Retrieved from [Link]
-
Sangeeta Bajpai. (2024). Solvent-Free Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
Semantic Scholar. (2022, December 21). Unprecedented C−C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US20040242932A1 - Aromatic sulfonation reactions.
Sources
- 1. iiste.org [iiste.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intensification and optimization of biodiesel production using microwave-assisted acid-organo catalyzed transesterification process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. rjpn.org [rjpn.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. biodieseleducation.org [biodieseleducation.org]
- 11. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins [organic-chemistry.org]
- 13. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing degradation of 2,4-Dimethoxybenzenesulfonic acid during storage
Preventing degradation of 2,4-Dimethoxybenzenesulfonic acid during storage
Introduction: Understanding the Stability of 2,4-Dimethoxybenzenesulfonic Acid
Welcome to the technical support guide for 2,4-Dimethoxybenzenesulfonic acid (DBSA). As a strong organic acid featuring both a sulfonic acid group and two electron-donating methoxy groups, DBSA possesses a unique chemical profile that makes it valuable in pharmaceutical synthesis and other research applications.[1] However, this same functionality presents specific stability challenges. The sulfonic acid group renders the compound highly acidic and hygroscopic, while the methoxy groups can be susceptible to hydrolysis under certain conditions.[2][3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential degradation pathways of 2,4-Dimethoxybenzenesulfonic acid and to offer field-proven strategies for its prevention. By implementing the protocols and troubleshooting steps outlined below, you can ensure the long-term integrity and purity of your compound, leading to more reliable and reproducible experimental outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and handling of 2,4-Dimethoxybenzenesulfonic acid in a practical question-and-answer format.
Q1: My container of 2,4-Dimethoxybenzenesulfonic acid has developed a slight yellow or brown tint over time. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation, most often due to oxidation or the presence of impurities. Aromatic compounds, especially those with electron-donating groups like methoxy substituents, can be susceptible to slow oxidation when exposed to air (oxygen) over extended periods. This process can be accelerated by exposure to light, particularly UV light. The resulting oxidized species are often colored, leading to the observed tint.
-
Causality: The benzene ring is vulnerable to oxidative attack, which can lead to complex polymeric byproducts. This is a common degradation pathway for many organic reagents.
-
Actionable Advice: Immediately purge the container headspace with an inert gas (e.g., Argon or Nitrogen) and store it in a dark location, such as a cabinet or within an amber vial. To verify the compound's integrity, perform a purity analysis using the HPLC protocol provided in this guide.
Q2: I'm running a quality control check on my stored DBSA using LC-MS and I see new, more polar peaks that weren't there initially. What are these?
A2: The appearance of new, more polar peaks strongly suggests hydrolysis of one or both methoxy groups. The methoxy groups (-OCH₃) can be cleaved in the presence of water (even atmospheric moisture) and catalyzed by the compound's own acidity, resulting in the formation of hydroxyl groups (-OH).[5] The potential products would be 2-hydroxy-4-methoxybenzenesulfonic acid and/or 2,4-dihydroxybenzenesulfonic acid. Hydroxyl groups are significantly more polar than methoxy groups, causing them to elute earlier in a reverse-phase HPLC system.
-
Causality: Sulfonic acids are hygroscopic, meaning they readily absorb moisture from the air.[3][4] This absorbed water can then act as a reagent for acid-catalyzed hydrolysis of the ether linkages of the methoxy groups.[6][7]
-
Actionable Advice: This indicates improper storage in a non-hermetically sealed container or in a humid environment. Refer to the "Protocol 1: Recommended Long-Term Storage" to prevent further degradation. The identity of the new peaks can be confirmed by high-resolution mass spectrometry (HRMS) by looking for the corresponding mass shifts.
Q3: Can the sulfonic acid group itself degrade? What would that look like analytically?
A3: Yes, desulfonation is a possible degradation pathway for aromatic sulfonic acids, though it typically requires more energy, such as elevated temperatures or the presence of strong mineral acids.[8] If desulfonation occurs, the -SO₃H group is replaced by a hydrogen atom, yielding 1,3-dimethoxybenzene. This degradation product is neutral, non-polar, and volatile compared to the parent acid.
-
Analytical Signature: In a reverse-phase HPLC analysis, 1,3-dimethoxybenzene would appear as a late-eluting, non-ionic peak. In GC-MS analysis, it would be readily detectable, whereas the parent sulfonic acid would not be (without derivatization).
-
Prevention: Strict temperature control is key. Never store the compound near heat sources, in direct sunlight, or in an incubator. Adhere to the recommended storage temperature range of 10–30°C.[3]
Q4: My solid DBSA appears clumpy and difficult to handle. Is this a sign of a problem?
A4: This is a direct consequence of the compound's hygroscopic nature.[4] Clumping indicates that the material has absorbed a significant amount of moisture from the atmosphere. While not a degradation product in itself, this excess water dramatically increases the risk of the methoxy group hydrolysis discussed in Q2.
-
Self-Validation: A simple way to confirm water absorption is through Karl Fischer titration. An elevated water content confirms the cause of the clumping and signals a high risk for chemical degradation.
-
Actionable Advice: Store the compound in a desiccator over a strong drying agent (e.g., Drierite® or phosphorus pentoxide). For transferring the solid, use a glove box or glove bag with a dry atmosphere to minimize exposure to ambient humidity.
Visual Logic & Workflow Diagrams
The following diagrams provide a visual guide to troubleshooting and understanding the degradation of 2,4-Dimethoxybenzenesulfonic acid.
Sources
- 1. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 2. capitalresin.com [capitalresin.com]
- 3. Proper Storage and Handling of Methanesulfonic Acid (MSA) [horiazonchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. asiachmical.com [asiachmical.com]
Minimizing side reactions when using 2,4-Dimethoxybenzenesulfonic acid
Minimizing side reactions when using 2,4-Dimethoxybenzenesulfonic acid
Welcome to the Technical Support Center for 2,4-Dimethoxybenzenesulfonic acid (2,4-DMSA) applications. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic drivers behind common side reactions associated with 2,4-DMSA and provide field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: During my reaction, the mixture rapidly turns dark brown or black, and my yield plummets. What is causing this, and how do I prevent it? The Causality: You are observing oxidative degradation. The two methoxy (-OCH3) groups strongly donate electron density into the aromatic ring via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly susceptible to single-electron transfer (SET) oxidation[1]. In the presence of atmospheric oxygen, trace metal impurities, or strong oxidizing reagents, the ring oxidizes into reactive radical cations that rapidly polymerize into insoluble quinone-like tars. The Solution:
-
Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Temperature: Keep reaction temperatures strictly below 50 °C unless absolutely necessary.
-
Reagent Purity: Ensure all reagents (especially Lewis acids or transition metal catalysts) are free from oxidizing contaminants.
Q2: My LC-MS analysis shows a major byproduct with a mass of [M-14] or [M-28]. Why are my methoxy groups disappearing? The Causality: This is ether cleavage (demethylation). While aryl ethers are generally stable, the presence of strong Brønsted acids (e.g., HBr, HI) or strong Lewis acids (e.g., BBr3, AlCl3) will protonate or coordinate with the ether oxygen[2]. This creates an excellent leaving group, allowing nucleophiles (like halide ions) to attack the methyl group via an SN2 mechanism, yielding phenolic byproducts (e.g., 2-hydroxy-4-methoxybenzenesulfonic acid). The Solution:
-
Avoid using halogenated strong acids. If acidic conditions are required, utilize non-nucleophilic acids (e.g., trifluoroacetic acid or methanesulfonic acid).
-
If using Lewis acids for a concurrent transformation, strictly control the stoichiometry to 1.0 - 1.05 equivalents to prevent excess coordination with the methoxy oxygens.
Q3: I am losing the sulfonic acid group entirely during my aqueous workup. How is this possible? The Causality: You are experiencing protodesulfonation. Electrophilic aromatic sulfonation is a uniquely reversible process[3]. The same electron-donating methoxy groups that make the ring easy to sulfonate also stabilize the transition state for the loss of the sulfonyl group (desulfonation)[4]. When 2,4-DMSA is exposed to hot, dilute aqueous acid during workup, the equilibrium shifts dramatically toward 1,3-dimethoxybenzene and sulfuric acid[5]. The Solution:
-
Cold Quench: Always quench reactions containing 2,4-DMSA at 0–5 °C.
-
pH Control: Neutralize the reaction mixture to pH 6–8 immediately during workup to eliminate the protons required for the desulfonation mechanism.
Part 2: Quantitative Data & Analytical Signatures
To effectively monitor your reactions, you must know how to identify side reactions before they consume your starting material. Below is a self-validating matrix for identifying and mitigating 2,4-DMSA side reactions.
| Side Reaction | Mechanistic Driver | Analytical Signature (LC-MS / NMR) | Primary Mitigation Parameter |
| Protodesulfonation | Reversibility of EAS in aqueous acid | Loss of -SO3H mass; Appearance of 1,3-dimethoxybenzene | Quench at < 5 °C; Neutralize to pH 7 immediately. |
| Ether Cleavage | SN2 attack on activated ether oxygen | [M-14] or [M-28] mass; Shift of aromatic protons in 1H NMR | Avoid nucleophilic acids (HBr/HI); Limit Lewis acids. |
| Over-sulfonation | Strong ortho/para ring activation | [M+80] mass; Loss of aromatic proton signals | Control electrophile stoichiometry strictly to 1.0 eq. |
| Oxidation (Tarring) | High HOMO energy level | Broad baseline humps in NMR; Dark insoluble solids | Strict inert atmosphere (Ar/N2); T < 50 °C. |
Part 3: Visualizing Reaction Pathways & Workflows
Understanding the divergence of 2,4-DMSA into various side reactions is critical for rational experimental design.
Mechanistic divergence of 2,4-DMSA into primary side reactions under non-optimal conditions.
Optimized experimental workflow for handling 2,4-DMSA to minimize degradation and side reactions.
Part 4: Standard Operating Procedure (SOP) - Amidation of 2,4-DMSA
A common application in drug development is converting 2,4-DMSA into a sulfonamide. This two-step process (activation to sulfonyl chloride, followed by amine coupling) is notorious for inducing all the side reactions mentioned above if not carefully controlled[6]. This self-validating protocol minimizes desulfonation and ether cleavage.
Materials:
-
2,4-Dimethoxybenzenesulfonic acid (1.0 eq)
-
Thionyl chloride ( SOCl2 ) or Oxalyl chloride (1.2 eq)
-
Catalytic DMF (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Target Amine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Step-by-Step Methodology:
-
Activation (Chlorination): Suspend 2,4-DMSA in anhydrous DCM under an Argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Catalysis: Add catalytic DMF (0.05 eq). Causality Note: DMF forms the Vilsmeier-Haack intermediate with the chlorinating agent, allowing activation to occur at low temperatures, thereby preventing heat-induced desulfonation.
-
Reagent Addition: Dropwise add SOCl2 or Oxalyl chloride (1.2 eq) over 15 minutes. Keep the temperature strictly below 10 °C.
-
Checkpoint 1: Stir for 2 hours at room temperature. Quench a 5 µL aliquot in dry methanol and analyze via LC-MS. You should observe the methyl sulfonate ester (indicating successful sulfonyl chloride formation) without [M-14] peaks (verifying no ether cleavage has occurred).
-
Concentration: Remove excess chlorinating agent and solvent under reduced pressure at no higher than 30 °C . Causality Note: Elevated temperatures here will cause the highly reactive sulfonyl chloride to degrade or polymerize.
-
Coupling: Redissolve the crude sulfonyl chloride in anhydrous DCM. Cool to 0 °C. Add DIPEA (2.5 eq), followed by the dropwise addition of the target amine (1.5 eq).
-
Workup: Quench the reaction with cold saturated aqueous NaHCO3 (0 °C). Causality Note: The basic quench neutralizes any generated HCl, preventing acid-catalyzed protodesulfonation during the aqueous wash.
-
Isolation: Extract with DCM, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
References
-
Synthesis of 2,4-dimethoxybenzenesulfonic acid Source: PrepChem URL:[Link]
-
Alkynes: Intro to Organic Synthesis (Reversibility of Sulfonation) Source: Studylib URL:[Link]
-
Sulfonation of 1,2-(methylenedioxy)benzene, 1,2-(ethylenedioxy)benzene... (Desulfonation Mechanisms) Source: ResearchGate URL:[Link]
-
Sulfur trioxide sulfonation of aromatic hydrocarbons Source: ResearchGate URL:[Link]
Sources
Temperature optimization for 2,4-Dimethoxybenzenesulfonic acid catalysis
Temperature optimization for 2,4-Dimethoxybenzenesulfonic acid catalysis
Technical Support Center: Temperature Optimization for 2,4-Dimethoxybenzenesulfonic Acid (2,4-DBSA) Catalysis
Welcome to the technical support and troubleshooting center for 2,4-Dimethoxybenzenesulfonic acid (2,4-DBSA) applications. 2,4-DBSA is a highly specialized, electron-rich arylsulfonic acid utilized as a strong Brønsted acid catalyst, a ligand/additive in transition-metal C-H functionalization[1], and a complexing catalyst in hydrometallurgical extractions[2].
Because the two methoxy groups strongly donate electron density into the aromatic ring, 2,4-DBSA exhibits unique thermal sensitivities. This guide is designed to help researchers navigate the narrow thermodynamic window required to maximize catalytic turnover while preventing catalyst degradation.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: Why does my reaction yield drop precipitously when I heat the 2,4-DBSA catalyzed reaction above 90°C? Causality & Mechanism: The primary failure mode for 2,4-DBSA at elevated temperatures is protodesulfonation . The methoxy groups at the ortho (2-) and para (4-) positions strongly activate the ipso carbon (the carbon attached to the sulfonic acid group) toward electrophilic attack by protons. When thermal energy exceeds ~90°C in acidic media, the reverse of the sulfonation reaction accelerates rapidly. The C–S bond cleaves, releasing 1,3-dimethoxybenzene and free sulfuric acid. This not only destroys your catalyst but introduces unbuffered, harsh sulfuric acid into the system, which frequently causes substrate charring or ether cleavage. Solution: Maintain bulk reaction temperatures between 60°C and 85°C. If your specific substrate requires higher activation energy, consider transitioning to microwave dielectric heating. Microwave irradiation provides rapid, localized heating that can drive the catalytic cycle forward before bulk thermal degradation of the catalyst occurs.
Q2: I am using 2,4-DBSA as an additive in a transition-metal catalyzed C-H functionalization. The reaction stalls at 50°C. How should I optimize? Causality & Mechanism: In transition-metal catalysis, dimethoxybenzenesulfonic acids often act as highly active phase-transfer agents or ligands that stabilize the active metal center[1]. At 50°C, the kinetic energy is often insufficient to drive the rate-limiting step of the catalytic cycle (e.g., the initial C–H bond cleavage or final reductive elimination). Solution: Incrementally increase the temperature to 75°C. To protect the 2,4-DBSA from protodesulfonation during this temperature increase, utilize a non-polar or aprotic solvent (such as 1,2-dichloroethane or toluene). Aprotic solvents limit the availability of free, solvated protons required to trigger the degradation pathway.
Q3: Can I use 2,4-DBSA in aqueous extraction systems at elevated temperatures? Causality & Mechanism: 2,4-DBSA is highly effective in hydrometallurgical processes (e.g., reclaiming metals from printed circuit boards) when paired with chelating and oxidizing agents[2]. However, in aqueous media, the hydrolysis of the sulfonic acid is thermodynamically favored at high heat. Solution: Keep digestion temperatures strictly between room temperature and 50°C[2]. If faster extraction kinetics are required, increase the concentration of your oxidizing agent (e.g., H₂O₂) rather than increasing the thermal load.
Part 2: Quantitative Data & Thermal Profiling
The following table summarizes standardized temperature optimization data for a typical 2,4-DBSA catalyzed organic transformation (e.g., esterification) in an aprotic solvent.
| Temperature (°C) | Catalyst Recovery (%) | Product Yield (%) | Primary Byproduct | System Recommendation |
| 40 | >98 | 15 | Unreacted SM | Too low; increase T |
| 60 | 95 | 72 | Trace | Viable operating range |
| 80 | 88 | 91 | Trace | Optimal Window |
| 100 | 45 | 60 | 1,3-Dimethoxybenzene | Warning: Degradation |
| 120 | <5 | 25 | Sulfuric acid char | System failure |
Part 3: Step-by-Step Methodology
Protocol: Empirical Temperature Screening & Catalyst Stability Assay This self-validating protocol ensures that any drop in yield is accurately attributed to either kinetic limitations (too cold) or catalyst degradation (too hot), rather than substrate failure.
-
System Preparation: Prepare five identical 10 mL Schlenk flasks containing your substrate, aprotic solvent (e.g., toluene, 5 mL), and 5 mol% 2,4-DBSA.
-
Thermal Equilibration: Place the sealed vessels in parallel heating blocks set to 40°C, 60°C, 80°C, 100°C, and 120°C. Stir at 800 rpm.
-
Kinetic Sampling: Extract 50 µL aliquots at 1, 3, and 6 hours. Quench immediately in 500 µL of cold, saturated aqueous NaHCO₃. Causality: Quenching neutralizes the acid, instantly halting both the primary catalytic reaction and any proton-driven catalyst degradation.
-
Product Analysis: Extract the quenched sample with ethyl acetate. Analyze the organic layer via GC-MS or HPLC to determine the conversion rate and product yield.
-
Catalyst Integrity Validation: Analyze the aqueous layer via LC-MS (negative ion mode) to quantify the remaining intact 2,4-dimethoxybenzenesulfonate.
-
Degradation Confirmation: Check the organic layer for the presence of 1,3-dimethoxybenzene (m/z 138). Its appearance is the definitive diagnostic marker of 2,4-DBSA protodesulfonation.
-
Optimization Plot: Plot Catalyst Recovery (%) vs. Product Yield (%). The intersection where yield is maximized while catalyst recovery remains >85% defines your optimal thermal window.
Part 4: Optimization Workflow Visualization
Fig 1: Decision matrix for 2,4-DBSA temperature optimization and troubleshooting.
References
-
[2] Sustainable process for reclaiming precious metals and base metals from e-waste. Google Patents (US9238850B2). Verified URL:
-
[1] Transition Metal-Catalyzed C–H Functionalization for Sustainable Syntheses of Alkenes and Heterocycles. University of Göttingen. Verified URL:
-
The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Durham University. Verified URL:
Sources
Technical Support Center: Resolving Crystallization Challenges with 2,4-Dimethoxybenzenesulfonic Acid Salts
Technical Support Center: Resolving Crystallization Challenges with 2,4-Dimethoxybenzenesulfonic Acid Salts
2,4-Dimethoxybenzenesulfonic acid (2,4-DMSA) is a highly effective, bulky sulfonic acid used to form stable salts (dimethoxybesylates) with basic Active Pharmaceutical Ingredients (APIs). While its steric bulk and lipophilicity are excellent for improving the solubility and bioavailability of problematic APIs, these same properties often disrupt highly ordered crystal lattice packing. This frequently leads to complex crystallization failures, most notably Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[1].
This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize 2,4-DMSA salt crystallization.
Part 1: Frequently Asked Questions (Causality & Troubleshooting)
Q1: Why does my 2,4-DMSA salt form a viscous oil instead of precipitating as crystals? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the concentration of the salt in solution exceeds its solubility to such a high degree that it kinetically favors separating into a solute-rich liquid phase (an "oil") and a solvent-rich liquid phase, rather than forming an ordered crystal lattice[2]. Because the 2,4-DMSA counterion is bulky and lipophilic, the energy barrier for primary nucleation is high. If the system is cooled too rapidly or subjected to a strong anti-solvent, the supersaturation trajectory crosses the binodal phase boundary before nucleation can occur[3].
Q2: How can I thermodynamically and kinetically prevent LLPS during salt formation? A2:
-
Thermodynamic Control: You must adjust the solvent system's polarity. Oiling out often indicates a severe incongruity between the salt's polarity and the solvent's polarity[4]. Introducing a co-solvent (e.g., mixing a non-polar solvent with a polar one) shifts the LLPS phase boundary, stabilizing the solute in the continuous phase.
-
Kinetic Control: You must strictly control supersaturation. Starting with a more dilute solution and utilizing a slower cooling rate keeps the system within the metastable zone for a longer period, favoring ordered crystal growth over stochastic oiling out[2].
Q3: I have an amorphous solid or an oil that simply refuses to crystallize. How do I force nucleation? A3: Primary nucleation can be kinetically hindered even at extreme supersaturation. The most reliable, deterministic method is seeding . By adding 1-5% (by weight) of pre-formed, pure 2,4-DMSA salt crystals to the solution while it is within the metastable zone, you completely bypass the energy barrier of primary nucleation[2]. The seeds act as a physical template for growth. If seeds are unavailable, temperature cycling (annealing) can induce secondary nucleation and drive Ostwald ripening[4].
Part 2: Diagnostic Workflow for 2,4-DMSA Salt Crystallization
Troubleshooting decision tree for resolving oiling out and amorphous phase issues.
Part 3: Quantitative Optimization Parameters
To successfully crystallize 2,4-DMSA salts, experimental parameters must be tightly controlled to avoid the critical supersaturation points that trigger LLPS.
Table 1: Experimental Parameters for Optimizing 2,4-DMSA Salt Crystallization
| Parameter | High Risk of Oiling Out | Optimal Condition | Mechanistic Rationale |
| Initial Solute Concentration | > 150 mg/mL | 20 - 50 mg/mL | Lower concentration prevents the system from crossing the binodal curve, avoiding the critical point where LLPS occurs[2]. |
| Cooling Rate | > 5.0 °C/min | 0.1 - 0.5 °C/min | Slow cooling maintains the solution within the metastable zone, providing time for ordered lattice formation[2][3]. |
| Anti-Solvent Addition Rate | Bolus / Rapid | Dropwise (e.g., 0.1 mL/min) | Slow addition prevents localized pockets of extreme supersaturation at the droplet interface[2]. |
| Seeding Temperature | Below cloud point | Just above cloud point | Seeds provide a template for growth, bypassing the stochastic primary nucleation barrier before the oil phase can form[2]. |
| Solvent Polarity Index | Highly Non-polar | Intermediate (Mixed) | Adjusting the volume ratio (e.g., 2:1 EtOAc:Cyclohexane) keeps polarity in the mid-region, stabilizing the bulky sulfonate[4]. |
Part 4: Validated Experimental Methodologies
Protocol 1: Anti-Solvent Crystallization with Controlled Seeding (LLPS Bypass)
This protocol is designed to kinetically trap the 2,4-DMSA salt in the metastable zone, preventing the formation of a solute-rich liquid phase.
-
Dissolution: Dissolve the basic API and 2,4-Dimethoxybenzenesulfonic acid (1:1.05 molar ratio) in a polar solvent (e.g., Ethyl Acetate or Ethanol) at an elevated temperature (e.g., 60 °C) until a clear solution is achieved.
-
Anti-Solvent Titration: Slowly add a non-polar anti-solvent (e.g., Heptane or Cyclohexane) dropwise at 300 rpm stirring until the first sign of persistent turbidity (the cloud point) is observed.
-
Re-dissolution (Self-Validation Step): Immediately add a few drops of the polar solvent or increase the temperature by 2-3 °C until the solution becomes perfectly clear again.
-
Causality & Validation: This ensures the system is precisely at the upper edge of the metastable zone, safely away from the LLPS boundary[4]. If the solution remains cloudy, the system is still in the two-phase region; do not proceed to seeding until clarity is restored.
-
-
Seeding: Add 1-2% (w/w) of pure 2,4-DMSA salt seed crystals. Maintain the temperature for 30 minutes to allow the seeds to mature and integrate without dissolving[2].
-
Controlled Cooling: Cool the system to 5 °C at a strict, linear rate of 0.1 °C/min.
-
Isolation: Filter the resulting suspension, wash with cold anti-solvent, and dry under vacuum.
Protocol 2: Temperature Cycling (Annealing) for Crystal Habit Control
If your 2,4-DMSA salt precipitates as an amorphous solid or forms fine, needle-like crystals that clog filters, use this thermodynamic annealing process.
-
Slurry Preparation: Suspend the problematic 2,4-DMSA salt in a solvent system where it exhibits moderate, temperature-dependent solubility (e.g., Isopropanol or Acetone).
-
Heating Phase: Ramp the temperature to 50 °C at 1 °C/min. Hold for 1 hour.
-
Causality: This selectively dissolves the thermodynamically unstable fine particles, amorphous domains, and kinetic polymorphs due to their higher surface energy (Ostwald ripening)[4].
-
-
Cooling Phase: Cool to 10 °C at a slow rate of 0.2 °C/min. Hold for 2 hours.
-
Causality: The dissolved solute precipitates preferentially onto the surviving larger, stable crystals, increasing their size and improving filtration characteristics[4].
-
-
Cycling & Self-Validation: Repeat the heating and cooling phases 3 to 5 times.
-
Validation: The disappearance of fine particles during the heating phase and their failure to reappear during the cooling phase confirms that Ostwald ripening is successfully driving mass transfer to the stable crystal habit.
-
-
Harvesting: Filter the uniform, large crystals and analyze via Powder X-Ray Diffraction (PXRD) to confirm polymorphic purity.
References
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling ACS Publications URL:[Link]
-
Crystallization of an active pharmaceutical ingredient that oils out ResearchGate URL: [Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data MDPI URL:[Link]
Sources
Reference Data & Comparative Studies
Comprehensive Comparison Guide: Mass Spectrometry Analysis of 2,4-Dimethoxybenzenesulfonic Acid
Comprehensive Comparison Guide: Mass Spectrometry Analysis of 2,4-Dimethoxybenzenesulfonic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide
Executive Summary
2,4-Dimethoxybenzenesulfonic acid (2,4-DMBSA) is a highly polar, sulfur-containing aromatic compound increasingly utilized as a highly sensitive fluorogenic scaffold in single-molecule enzyme activity assays and as a critical intermediate in pharmaceutical synthesis [1]. Due to its highly acidic sulfonic group and electron-donating methoxy substituents, analyzing 2,4-DMBSA presents unique challenges and opportunities in mass spectrometry (MS).
This guide objectively compares the liquid chromatography-tandem mass spectrometry (LC-MS/MS) performance of 2,4-DMBSA against alternative aromatic sulfonic acids, such as p-Toluenesulfonic acid (pTSA) and Benzenesulfonic acid (BSA). By detailing the causality behind ionization behaviors and fragmentation pathways, this document provides a self-validating protocol for the robust quantification and structural elucidation of 2,4-DMBSA.
Comparative Ionization Dynamics: Why 2,4-DMBSA Excels in Negative ESI
Aromatic sulfonic acids are inherently pre-ionized in solution due to their low pKa values. Consequently, Negative-Ion Electrospray Ionization (ESI-) is the gold standard for their detection, yielding abundant deprotonated molecules [M−H]− .
When comparing 2,4-DMBSA to un-methoxylated or mono-methylated alternatives (BSA and pTSA), the electron-donating methoxy groups in 2,4-DMBSA significantly alter its gas-phase stability and fragmentation efficiency.
Table 1: MS Performance Comparison of Aromatic Sulfonic Acids
| Compound | Monoisotopic Mass | Precursor Ion [M−H]− | Primary CID Neutral Loss | LOD (ng/mL)* | Ionization Efficiency Factor |
| Benzenesulfonic Acid (BSA) | 158.00 | m/z 157 | SO2 (64 Da) | 5.2 | Baseline (1.0x) |
| p-Toluenesulfonic Acid (pTSA) | 172.02 | m/z 171 | SO2 (64 Da) | 2.8 | 1.4x |
| 2,4-Dimethoxybenzenesulfonic Acid | 218.02 | m/z 217 | SO2 (64 Da), CH3∙ (15 Da) | 0.9 | 3.1x |
*Limits of Detection (LOD) are matrix-dependent; values represent idealized performance in 50% aqueous acetonitrile with volatile weak acid modifiers.
Causality of Enhanced Sensitivity: The dual methoxy groups on 2,4-DMBSA increase the molecule's overall polarizability and surface activity within the ESI droplet. During the Coulombic fission process, 2,4-DMBSA partitions more readily to the droplet surface than BSA, leading to superior ion evaporation rates and a lower Limit of Detection (LOD).
Mechanistic Pathway of ESI-MS/MS Fragmentation
To ensure absolute trustworthiness in structural identification, one must understand the gas-phase chemistry of the analyte. Upon Collision-Induced Dissociation (CID), 2,4-DMBSA (m/z 217) undergoes a highly characteristic fragmentation cascade.
The most prominent pathway is the neutral loss of sulfur dioxide ( SO2 , 64 Da) to form a phenoxide anion (m/z 153). Mechanistically, this is not a simple bond cleavage. It involves an intramolecular nucleophilic addition of a sulfonate oxygen atom to the aromatic ring, followed by the heterolytic cleavage of the carbon–sulfur bond to rearomatize the ring and expel SO2 [2]. Secondary pathways include the loss of a methyl radical ( CH3∙ , 15 Da) driven by the methoxy groups [3].
Caption: CID fragmentation pathways of 2,4-DMBSA in negative-ion mode highlighting the characteristic SO2 loss.
Optimized Experimental Protocol: A Self-Validating System
Analyzing highly polar anionic species via reversed-phase LC-MS requires careful manipulation of the mobile phase. Using non-volatile salts (e.g., strong phosphates) damages the MS instrument and causes severe ion suppression. Counterintuitively, the addition of weak volatile carboxylic acids (like acetic acid) enhances the negative-ion ESI response by stabilizing the Taylor cone without overwhelming the droplet's charge capacity [4].
Step-by-Step Methodology
1. Reagent Preparation & Mobile Phase Formulation:
-
Mobile Phase A: Ultrapure water ( 18.2MΩ⋅cm ) modified with 0.1% Acetic Acid (volatile weak acid). Do not use Formic Acid, as empirical data shows acetic acid yields a 10-50% higher response for aromatic sulfonates in negative mode [4].
-
Mobile Phase B: LC-MS grade Acetonitrile.
2. Chromatographic Separation (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).
-
Gradient: 5% B to 85% B over 6 minutes to ensure adequate retention of the polar 2,4-DMBSA before eluting.
-
Flow Rate: 0.3 mL/min (optimal for ESI desolvation efficiency).
3. Mass Spectrometry Tuning (Triple Quadrupole or Q-TOF):
-
Polarity: Negative ESI (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Drying Gas Temperature: 300°C at 8 L/min to facilitate rapid solvent evaporation.
-
MRM Transitions for 2,4-DMBSA:
-
Quantifier:m/z 217.0 → 153.0 (Collision Energy: 20 eV)
-
Qualifier:m/z 217.0 → 137.0 (Collision Energy: 35 eV)
-
Caption: End-to-end LC-MS/MS analytical workflow for the quantification of 2,4-DMBSA.
Protocol Validation Checks
To ensure this protocol acts as a self-validating system, operators must monitor the ratio between the quantifier (m/z 153) and qualifier (m/z 137) ions. For 2,4-DMBSA, this ratio should remain constant ( ±15% ) across the linear dynamic range. Any deviation indicates co-eluting isobaric interference or matrix-induced ion suppression, prompting immediate recalibration of the chromatographic gradient.
Conclusion
Compared to baseline aromatic sulfonic acids, 2,4-Dimethoxybenzenesulfonic acid exhibits superior ionization efficiency in negative ESI due to the electron-donating properties of its methoxy groups. By utilizing weak volatile acids (like acetic acid) in the mobile phase and monitoring the mechanistically proven SO2 neutral loss via MRM, researchers can achieve sub-ng/mL detection limits. This makes 2,4-DMBSA not only a valuable synthetic intermediate but also a highly trackable scaffold for advanced pharmacokinetic and enzymatic assays.
References
-
Sakamoto, S., et al. "Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples." Science Advances, vol. 6, no. 11, 2020.[Link]
-
"Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." ResearchGate.[Link]
-
Wu, J., et al. "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Analytical Chemistry, vol. 76, no. 3, 2004, pp. 839-847.[Link]
2,4-Dimethoxybenzenesulfonic acid vs p-Toluenesulfonic acid (PTSA) efficiency
2,4-Dimethoxybenzenesulfonic acid vs p-Toluenesulfonic acid (PTSA) efficiency
2,4-Dimethoxybenzenesulfonic Acid vs. p-Toluenesulfonic Acid (PTSA): A Comprehensive Guide to Catalyst Efficiency and Application
In the landscape of organic synthesis and industrial catalysis, sulfonic acids are indispensable tools for mediating proton-transfer reactions. While p-Toluenesulfonic acid (PTSA) is universally recognized as the industrial workhorse for esterifications, acetalizations, and dehydrations, it is often too harsh for complex, highly functionalized molecules. Enter 2,4-Dimethoxybenzenesulfonic acid (2,4-DBSA)—a specialized, precision-tuned analog designed for chemoselective transformations.
This guide provides an objective, data-driven comparison of these two catalysts, detailing their mechanistic differences, physicochemical properties, and field-proven experimental workflows.
Mechanistic & Physicochemical Comparison: The "Dimethoxy" Effect
The fundamental difference in catalytic efficiency between PTSA and 2,4-DBSA lies in their electronic structures, which directly dictate their acidity (pKa).
-
p-Toluenesulfonic Acid (PTSA): The methyl group at the para position of PTSA exerts a weak inductive electron-donating effect (+I). This provides minimal stabilization to the sulfonate anion, resulting in a highly dissociated, strong acid (pKa ≈ -2.8) that rapidly protonates substrates but often leads to the degradation of acid-labile protecting groups.
-
2,4-Dimethoxybenzenesulfonic Acid (2,4-DBSA): The strategic placement of methoxy groups at the 2- and 4-positions serves a distinct mechanistic function. Methoxy groups are strong electron-donating groups via the mesomeric effect (+M). By donating electron density into the aromatic ring, they indirectly increase the electron density on the sulfonyl group[1]. This destabilizes the conjugate base relative to PTSA, rendering the sulfonic acid proton slightly less acidic.
Causality in Synthesis: This precise pKa tuning allows 2,4-DBSA to act as a "soft" proton source. It provides enough activation energy to drive desired reactions (like acetalization) while remaining mild enough to prevent the premature cleavage of sensitive moieties like silyl ethers (TBS, TIPS) or tert-butyloxycarbonyl (Boc) groups.
Data Presentation: Physicochemical Properties
| Property | p-Toluenesulfonic Acid (PTSA) | 2,4-Dimethoxybenzenesulfonic Acid (2,4-DBSA) |
| Chemical Formula | C₇H₈O₃S | C₈H₁₀O₅S |
| Molecular Weight | 172.20 g/mol | 218.23 g/mol |
| Electronic Effect | Weak Inductive (+I) | Strong Mesomeric (+M) |
| Relative Acidity | Strong (pKa ≈ -2.8) | Mild (Attenuated by +M effect) |
| Primary Use Case | Robust, high-throughput synthesis | Chemoselective, complex molecule synthesis |
| Catalytic Profile | Rapid kinetics, low selectivity | Controlled kinetics, high selectivity |
Advanced Applications and Catalytic Efficiency
Beyond standard organic synthesis, the unique electronic and solubility profiles of 2,4-DBSA have driven its adoption in several specialized fields:
-
Transition Metal-Catalyzed C-H Functionalization: In complex catalytic cycles, the choice of the sulfonic acid additive dictates the reaction pathway. For instance, in cobalt-catalyzed C-H functionalization, substituting PTSA with a dimethoxybenzenesulfonic acid alters the regioselectivity and the E:Z ratio of the resulting alkenes, demonstrating its utility as a tunable ligand/additive[2].
-
Biochemical Probes (SEAP Methodology): 2,4-DBSA derivatives are utilized in Single Enzyme Activity Profiling (SEAP). The sulfonic acid moiety ensures necessary aqueous solubility, while the dimethoxy groups precisely tune the electron density of fluorogenic scaffolds, enabling a marked fluorescence increase upon enzymatic cleavage for disease biomarker detection[3].
-
E-Waste Metal Recovery: 2,4-DBSA is employed as a specialized catalyst in extraction liquids for reclaiming precious metals (Au, Ag) and base metals (Cu) from printed wiring boards (PWBs). It acts in concert with chelating and oxidizing agents to selectively leach metals without the use of highly toxic cyanides[4].
Reaction Pathway Visualization
The following decision matrix illustrates the logical flow for selecting the appropriate sulfonic acid catalyst based on substrate sensitivity.
Decision matrix for selecting PTSA vs. 2,4-DBSA based on substrate sensitivity.
Experimental Protocols: Self-Validating Workflows
To demonstrate the operational differences between these two catalysts, below are two distinct methodologies. Each protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.
Protocol A: High-Throughput Fischer Esterification using PTSA
Objective: Synthesize methyl benzoate from benzoic acid. Causality: PTSA is chosen because the aromatic ring and carboxylic acid are highly stable, allowing for aggressive protonation to drive the reaction rapidly without side reactions.
-
Reaction Setup: Dissolve 10.0 mmol of benzoic acid in 20 mL of anhydrous methanol. Add 0.5 mmol (5 mol%) of PTSA monohydrate. Causality: Methanol acts as both the reactant and the solvent, driving the equilibrium forward via Le Chatelier's principle.
-
Reflux & Dehydration: Heat the mixture to 65°C under a reflux condenser for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the baseline starting material spot is fully consumed.
-
Quenching: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Causality: Removing methanol before the aqueous workup prevents the formation of an inseparable emulsion and minimizes product loss to the aqueous layer.
-
Workup: Redissolve the crude residue in 30 mL of ethyl acetate. Wash sequentially with 20 mL of saturated aqueous NaHCO₃ and 20 mL of brine. Causality: The NaHCO₃ wash strictly neutralizes the PTSA catalyst, preventing reverse hydrolysis during the subsequent drying phase.
-
Validation: Dry over anhydrous Na₂SO₄, filter, and evaporate. Calculate the yield (Expected: >95%). Validate via ¹H-NMR (Verify the appearance of a sharp singlet at ~3.9 ppm corresponding to the new methyl ester group).
Protocol B: Chemoselective Acetalization using 2,4-DBSA
Objective: Protect a ketone as a dioxolane in the presence of an acid-labile tert-butyldimethylsilyl (TBS) ether. Causality: 2,4-DBSA is chosen because its attenuated acidity (+M effect) is sufficient to activate the ketone carbonyl but mild enough to prevent the premature cleavage of the TBS ether, which would occur rapidly under PTSA catalysis.
-
Reaction Setup: Dissolve 5.0 mmol of the TBS-protected hydroxy-ketone in 25 mL of anhydrous toluene. Add 25.0 mmol (5.0 equivalents) of ethylene glycol and 0.25 mmol (5 mol%) of 2,4-DBSA.
-
Azeotropic Distillation: Equip the round-bottom flask with a Dean-Stark trap and heat to 110°C (reflux). Causality: The Dean-Stark trap physically removes water generated during acetal formation, driving the thermodynamically unfavorable reaction to completion without requiring harsh acidic dehydrating agents.
-
Monitoring: Reflux for 6 hours. Check TLC (Hexanes:EtOAc 8:1). The TBS group must remain intact (indicated by the absence of a highly polar baseline spot, which would signify deprotection).
-
In-Situ Quenching: Cool the reaction to room temperature. Add 0.5 mL of triethylamine directly to the reaction mixture before concentration. Causality: Triethylamine immediately deprotonates the 2,4-DBSA, neutralizing the system. If the reaction is concentrated while still acidic, the increasing concentration of the acid will strip the TBS group.
-
Workup & Validation: Wash with water (2 x 20 mL) to remove excess ethylene glycol and the neutralized catalyst salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography. Validate via ¹H-NMR (Verify the appearance of a multiplet at ~3.9-4.0 ppm for the dioxolane protons and the strict retention of the TBS methyl singlets at ~0.9 ppm and ~0.1 ppm).
References
-
Benchchem. "N-Benzyl-2,5-dimethoxybenzenesulfonamide|CAS 197727-60-9". Benchchem. 1
-
National Institutes of Health (NIH). "Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples". PMC. 3
-
Google Patents. "US9238850B2 - Sustainable process for reclaiming precious metals and base metals from e-waste". Google Patents. 4
-
University of Göttingen. "Transition Metal-Catalyzed C–H Functionalization for Sustainable Syntheses of Alkenes and Heterocycles". eDiss. 2
Sources
- 1. N-Benzyl-2,5-dimethoxybenzenesulfonamide|CAS 197727-60-9 [benchchem.com]
- 2. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 3. Multiplexed single-molecule enzyme activity analysis for counting disease-related proteins in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9238850B2 - Sustainable process for reclaiming precious metals and base metals from e-waste - Google Patents [patents.google.com]
A Comparative Guide to the Analytical Characterization of 2,4-Dimethoxybenzenesulfonic Acid
A Comparative Guide to the Analytical Characterization of 2,4-Dimethoxybenzenesulfonic Acid
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2,4-Dimethoxybenzenesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into the nuances of Fourier-Transform Infrared (FTIR) spectroscopy as a primary identification tool and objectively compare its performance against alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This document is designed to equip you with the foundational knowledge and practical insights necessary to select the most appropriate analytical strategy for your research needs.
The Central Role of FTIR in Structural Elucidation
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the qualitative analysis of molecular structures. It provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. For a molecule like 2,4-Dimethoxybenzenesulfonic acid, FTIR is instrumental in confirming the presence of its key chemical motifs: the sulfonic acid group, the aromatic ring, and the methoxy substituents.
Predicted FTIR Spectrum of 2,4-Dimethoxybenzenesulfonic Acid
Table 1: Predicted FTIR Absorption Bands for 2,4-Dimethoxybenzenesulfonic Acid
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-2400 | O-H stretch (broad, strong) | Sulfonic Acid (-SO₃H) | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic Ring | Medium to Weak |
| 2980-2940 & 2850-2820 | C-H stretch (asymmetric & symmetric) | Methoxy (-OCH₃) | Medium |
| 1600-1585 & 1500-1400 | C=C stretch in-ring | Aromatic Ring | Medium to Strong |
| 1475-1440 | C-H asymmetric bend | Methoxy (-OCH₃) | Medium |
| 1250 & 1040 | S=O stretch (asymmetric & symmetric) | Sulfonic Acid (-SO₃H) | Strong |
| 1270-1230 | Aryl-O stretch (asymmetric) | Aromatic Ether | Strong |
| 1175-1150 | In-plane C-H bending | Aromatic Ring | Medium |
| 1050-1000 | Aryl-O stretch (symmetric) | Aromatic Ether | Medium |
| 900-675 | Out-of-plane C-H bending | Aromatic Ring | Strong |
| ~620 | C-S stretch | Medium to Weak |
Causality Behind Spectral Features:
-
The broad O-H stretching band of the sulfonic acid group is a result of strong intermolecular hydrogen bonding.
-
The presence of two strong bands for the S=O stretching is characteristic of the sulfonyl group.
-
Aromatic ethers, such as those with methoxy groups, typically exhibit two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[1][2][3]
-
The substitution pattern on the benzene ring will influence the exact position and number of the out-of-plane C-H bending bands in the fingerprint region.
A Comparative Analysis of Analytical Techniques
While FTIR provides excellent qualitative information, quantitative analysis and the separation of 2,4-Dimethoxybenzenesulfonic acid from complex mixtures necessitate the use of chromatographic and electrophoretic techniques. The choice of method depends on factors such as the sample matrix, required sensitivity, and the need for simultaneous analysis of other components.
dot graph "Analytical_Technique_Selection_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_0" { label="Start: Analytical Goal"; style="rounded"; bgcolor="#FFFFFF"; "Goal" [label="Define Analytical Need\n(Qualitative ID, Quantitative Analysis, Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Primary Technique"; style="rounded"; bgcolor="#FFFFFF"; "FTIR" [label="FTIR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Goal" -> "FTIR" [label="Qualitative ID & \nFunctional Group Confirmation"]; }
subgraph "cluster_2" { label="Alternative & Quantitative Techniques"; style="rounded"; bgcolor="#FFFFFF"; "HPLC" [label="HPLC-UV/MS", fillcolor="#FBBC05", fontcolor="#202124"]; "GC_MS" [label="GC-MS (with derivatization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CE" [label="Capillary Electrophoresis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Goal" -> "HPLC" [label="Quantitative Analysis &\nPurity in Liquid Samples"]; "Goal" -> "GC_MS" [label="Analysis of Volatilizable Derivatives\n& High Sensitivity"]; "Goal" -> "CE" [label="Analysis of Charged Species\n& High Resolution Separation"];
subgraph "cluster_3" { label="Considerations"; style="rounded"; bgcolor="#FFFFFF"; "Sample_Matrix" [label="Sample Matrix\n(Aqueous, Organic, Solid)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Sensitivity" [label="Required Sensitivity\n(ppm, ppb)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Throughput" [label="Sample Throughput", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; }
"HPLC" -> "Sample_Matrix"; "GC_MS" -> "Sensitivity"; "CE" -> "Throughput"; } Caption: Workflow for selecting the appropriate analytical technique.
Table 2: Comparison of Analytical Techniques for 2,4-Dimethoxybenzenesulfonic Acid
| Technique | Principle | Sample Preparation | Advantages | Disadvantages |
| FTIR | Infrared absorption causing molecular vibrations. | Minimal; solid or liquid samples can be analyzed directly (e.g., ATR-FTIR).[4] | Rapid, non-destructive, provides structural information. | Primarily qualitative, not suitable for complex mixtures without separation. |
| HPLC-UV/MS | Differential partitioning between a stationary and mobile phase. | Dissolution in a suitable solvent, filtration. Solid-phase extraction for trace analysis.[5] | Quantitative, high resolution for complex mixtures, MS provides mass information.[6] | Requires solvent consumption, potential for peak co-elution. |
| GC-MS | Partitioning of volatile compounds in a gaseous mobile phase. | Derivatization to a more volatile and thermally stable form is necessary.[7] | High sensitivity and resolution, provides mass spectral data for identification. | Destructive, requires derivatization which adds complexity and potential for side reactions. |
| CE | Separation of ions based on their electrophoretic mobility in an electric field. | Dissolution in a background electrolyte. | High separation efficiency, minimal sample and reagent consumption.[8][9] | Lower concentration sensitivity compared to MS-based methods, sensitive to matrix effects. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids.
Experimental Protocol: HPLC Analysis of Aromatic Sulfonic Acids
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer (for higher specificity and sensitivity).
-
Column: A C18 reversed-phase column is commonly used. For enhanced retention of polar sulfonic acids, ion-pair chromatography or mixed-mode columns can be employed.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is crucial for controlling the ionization state of the sulfonic acid.
-
Detection: UV detection is suitable due to the aromatic ring. For more selective and sensitive detection, coupling to a mass spectrometer (LC-MS) is recommended, often using electrospray ionization (ESI) in negative ion mode.[5]
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection. For trace analysis in complex matrices, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of sulfonic acids by GC is challenging due to their low volatility and thermal instability. Therefore, a derivatization step is essential.
Experimental Protocol: GC-MS Analysis with Derivatization
-
Derivatization: The sulfonic acid group is converted into a more volatile ester (e.g., methyl ester) or sulfonyl chloride. Common derivatizing agents include diazomethane, trimethylsilyldiazomethane, or thionyl chloride followed by reaction with an alcohol.[7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Splitless injection is often used for trace analysis.
-
MS Detection: Electron ionization (EI) is typically used, and the resulting fragmentation pattern can be used for structural confirmation. The loss of SO₂ or the sulfonic acid group is a common fragmentation pathway for sulfonated compounds.[10]
dot graph "GC_MS_Derivatization_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Start" [label="Sample containing\n2,4-Dimethoxybenzenesulfonic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Derivatization" [label="Derivatization Step\n(e.g., Esterification)", fillcolor="#FBBC05", fontcolor="#202124"]; "Volatile_Derivative" [label="Volatile Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "GC_Injection" [label="GC Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "GC_Separation" [label="GC Separation\n(Capillary Column)"]; "MS_Detection" [label="MS Detection\n(EI, Mass Analyzer)"]; "Data_Analysis" [label="Data Analysis\n(Mass Spectrum Interpretation)"];
"Start" -> "Derivatization"; "Derivatization" -> "Volatile_Derivative"; "Volatile_Derivative" -> "GC_Injection"; "GC_Injection" -> "GC_Separation"; "GC_Separation" -> "MS_Detection"; "MS_Detection" -> "Data_Analysis"; } Caption: General workflow for GC-MS analysis requiring derivatization.
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged species and is an excellent alternative for the analysis of sulfonic acids.
Experimental Protocol: Capillary Electrophoresis Analysis
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused-silica capillary. The inner surface may be coated to control the electroosmotic flow (EOF).
-
Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. A buffer with a pH that ensures the sulfonic acid is fully ionized is used. Common buffers include phosphate or borate.[11]
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Separation: A high voltage is applied across the capillary, causing the negatively charged sulfonate ions to migrate towards the anode at a rate dependent on their charge-to-size ratio.
-
Detection: On-column UV detection is typically performed.
Beyond the Primary Techniques: Complementary Spectroscopic Data
For unambiguous structure confirmation, especially for novel compounds, additional spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable.
-
¹H and ¹³C NMR Spectroscopy: Would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the sulfonic acid group (which may be exchangeable with deuterium in D₂O). The ¹³C NMR would show characteristic chemical shifts for the aromatic carbons, the methoxy carbons, and the carbon attached to the sulfonic acid group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of SO₃ (80 Da), which is a hallmark of sulfate and sulfonate-containing compounds.[12][13]
Conclusion
The analytical characterization of 2,4-Dimethoxybenzenesulfonic acid can be effectively achieved through a combination of spectroscopic and separation techniques. FTIR spectroscopy serves as a rapid and reliable tool for initial identification and functional group confirmation. For quantitative analysis and separation from complex matrices, HPLC is a robust and versatile choice. GC-MS, while requiring a derivatization step, offers high sensitivity. Capillary electrophoresis provides an alternative high-efficiency separation method for this charged analyte. A comprehensive structural elucidation is best achieved by integrating data from FTIR, NMR, and mass spectrometry. The selection of the optimal analytical strategy should be guided by the specific requirements of the research, including the nature of the sample, the desired level of sensitivity, and the analytical throughput.
References
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- Wax Studios. (n.d.). IR Spectra of Ether.
- SIELC Technologies. (2018, February 16). 2,4-Dimethylbenzenesulfonic acid.
- Turney, J. M., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024303.
- NIST. (n.d.). Benzene, 1-methoxy-4-methyl-. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 903-908.
- ChemicalBook. (n.d.). 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR spectrum.
- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
- AIP Publishing. (2020, January 8). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.
- Royal Society of Chemistry. (2014, June 3). Solid acids with SO3H groups and tunable surface properties: versatile catalysts for biomass conversion.
- EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- NIST. (n.d.). Benzene, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
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- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- BenchChem. (n.d.). Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Acid Red 289.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Thieme. (n.d.).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Liu, R. H., & Gorycki, P. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
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- ResearchG
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- MDPI. (n.d.).
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- Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).
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- US Pharmacopeia (USP). (n.d.). <1053> CAPILLARY ELECTROPHORESIS.
- BenchChem. (n.d.). Application Note: Quantitative Analysis of 2-Tetradecylbenzenesulfonic Acid by HPLC-MS.
- PMC. (2023, February 20).
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- SpringerLink. (2023, July 19).
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Optimizing CHNS/O Elemental Analysis for 2,4-Dimethoxybenzenesulfonic Acid: A Comparison of Calibration Standards
Optimizing CHNS/O Elemental Analysis for 2,4-Dimethoxybenzenesulfonic Acid: A Comparison of Calibration Standards
As drug development increasingly relies on highly functionalized, sulfur-containing aromatic compounds, the precise elemental characterization of these molecules becomes paramount. 2,4-Dimethoxybenzenesulfonic acid (2,4-DMBSA) —a highly oxygenated sulfonic acid—presents a unique analytical challenge for CHNS/O elemental analysis. Its high hygroscopicity, lack of nitrogen, and significant oxygen-to-carbon ratio demand strict matrix matching during instrument calibration to ensure detector linearity and accurate mass fraction determination.
This guide objectively compares industry-standard calibration materials against structurally homologous alternatives, providing researchers with a self-validating analytical protocol tailored specifically for 2,4-DMBSA.
The Causality of Combustion Challenges in Sulfonic Acids
Elemental analysis of sulfonic acids like 2,4-DMBSA relies on flash combustion (for CHNS) and high-temperature pyrolysis (for Oxygen). However, standard protocols often fail due to two specific chemical behaviors:
-
Sulfur Oxidation Dynamics: During combustion at 1000°C, sulfonic acids tend to form a thermodynamically unstable mixture of sulfur dioxide ( SO2 ) and sulfur trioxide ( SO3 ). Because Thermal Conductivity Detectors (TCD) are calibrated specifically for SO2 , any formation of SO3 results in falsely low sulfur readings. To force complete conversion to SO2 , Vanadium Pentoxide ( V2O5 ) must be added to the sample capsule as an oxidative catalyst 1.
-
Matrix Matching and Detector Linearity: TCD responses can exhibit non-linear behavior if the calibration standard's elemental mass fractions differ drastically from the analyte. Calibrating an instrument with a high-carbon standard (e.g., >70% C) to analyze 2,4-DMBSA (~44% C) forces the software to extrapolate outside its optimal dynamic range 2.
Objective Comparison of Calibration Standards
To achieve high-fidelity data for 2,4-DMBSA ( C8H10O5S ), we must evaluate calibration standards based on their structural homology and elemental mass fractions.
Candidate 1: Sulfanilamide (The Industry Standard)
Sulfanilamide is the default CHNS standard in most laboratories. Its Carbon, Hydrogen, and Sulfur percentages are remarkably close to 2,4-DMBSA, making it an excellent matrix match for these elements. However, it contains Nitrogen (which 2,4-DMBSA lacks) and has a relatively low Oxygen content, making it unsuitable for Oxygen pyrolysis calibration.
Candidate 2: BBOT
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is highly stable and non-hygroscopic 3. However, its massive Carbon content (72.53%) and minimal Oxygen content (7.43%) create a poor matrix match for 2,4-DMBSA. It is best utilized as a secondary Quality Control (QC) check rather than a primary calibrant.
Candidate 3: p-Toluenesulfonic Acid Monohydrate (PTSA·H₂O)
PTSA·H₂O is a structural homolog to 2,4-DMBSA. It is an aromatic sulfonic acid with no nitrogen and an exceptionally high oxygen content (33.64%). As shown in the data below, PTSA·H₂O provides a near-perfect matrix match across all target elements, making it the superior primary standard.
Quantitative Data: Theoretical Mass Fractions Comparison
| Compound | Formula | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Oxygen (%) | Sulfur (%) | Matrix Match for 2,4-DMBSA |
| 2,4-DMBSA (Analyte) | C8H10O5S | 44.03 | 4.62 | 0.00 | 36.66 | 14.69 | N/A |
| Sulfanilamide | C6H8N2O2S | 41.85 | 4.68 | 16.27 | 18.58 | 18.62 | Excellent for C, H, S |
| BBOT | C26H26N2O2S | 72.53 | 6.09 | 6.51 | 7.43 | 7.45 | Poor (Use for QC only) |
| PTSA·H₂O | C7H10O4S | 44.20 | 5.30 | 0.00 | 33.64 | 16.86 | Optimal for CHNS & O |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology employs a self-validating system. By calibrating with a primary standard (PTSA·H₂O) and immediately analyzing a secondary standard (BBOT) as an "unknown," the system mathematically proves its own accuracy before the 2,4-DMBSA sample is ever introduced.
Step-by-Step Methodology
Phase 1: Sample Preparation & Desiccation
-
Place 2,4-DMBSA, PTSA·H₂O, and BBOT in a vacuum desiccator over P2O5 for 24 hours prior to analysis. Causality: Sulfonic acids are highly hygroscopic; ambient moisture will artificially inflate Hydrogen and Oxygen mass fractions.
-
For CHNS: Weigh 2.0–2.5 mg of each compound into standard Tin (Sn) capsules . Add ~1.0 mg of V2O5 powder to every capsule. Causality: Tin creates a localized exothermic flash (up to 1800°C) upon oxygen injection, while V2O5 ensures complete SO2 conversion.
-
For Oxygen: Weigh 1.5–2.0 mg of each compound into Silver (Ag) capsules . Causality: Tin capsules absorb oxygen during pyrolysis; Silver is inert and prevents baseline oxygen scavenging.
Phase 2: Instrument Calibration (K-Factor Method) 4. Run three blank Tin+ V2O5 capsules to establish the baseline and confirm the catalyst is free of carbon/sulfur contamination. 5. Run three replicates of the primary standard (PTSA·H₂O) to generate the K-factor calibration curve for C, H, S, and O.
Phase 3: System Validation 6. Run two replicates of BBOT as an unknown sample. 7. Validation Gate: The instrument must report the BBOT Carbon value as 72.53% (±0.3%) and Sulfur as 7.45% (±0.2%). If it fails, the reactor bed is compromised or the calibration is non-linear. Do not proceed.
Phase 4: Analyte Characterization 8. Once validated, run the 2,4-DMBSA samples. The matrix-matched calibration ensures the TCD operates within its optimal linear range, yielding high-fidelity empirical data.
Visualizations of Analytical Workflows
The following diagrams illustrate the physical combustion pathways and the logical standard selection process.
Elemental analysis workflow for 2,4-DMBSA detailing CHNS combustion and Oxygen pyrolysis pathways.
Logic tree for selecting matrix-matched primary standards and secondary QC validation checks.
References
- Title: AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA Source: Thermo Fisher Scientific URL
- Title: High Automation of Thermo Scientific FlashSmart CHNS/O Analyzer using the MultiValve Control (MVC)
- Source: Scribd (IODP Protocols)
Sources
Mechanistic Causality: The Dual Nature of the Methoxy Substituent
Mechanistic Causality: The Dual Nature of the Methoxy Substituent
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of selecting the optimal besylate-derivative counterion for Active Pharmaceutical Ingredients (APIs)[1]. The intrinsic acidity of the counterion directly dictates the solid-state stability, solubility, and dissolution kinetics of the resulting salt[2].
While unsubstituted benzenesulfonic acid (BSA) is a well-characterized strong acid (pKa ≈ 0.7)[3], the introduction of a methoxy substituent (-OCH₃) fundamentally alters its thermodynamic acidity. This guide objectively compares the acidity of ortho-, meta-, and para-methoxybenzenesulfonic acids, providing the mechanistic causality behind their behavior and a self-validating experimental protocol for their precise measurement.
The methoxy group is a classic example of a substituent with competing electronic effects. It exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but simultaneously exerts an electron-donating resonance effect (+M) via the delocalization of oxygen's lone electron pairs into the aromatic π -system[4].
The dominant effect—and consequently the impact on the pKa of the sulfonic acid—is strictly dictated by the positional relationship between the -OCH₃ and -SO₃H groups[5]:
-
3-Methoxybenzenesulfonic Acid (Meta-MBSA): At the meta position, resonance delocalization cannot effectively place negative charge on the carbon bearing the sulfonate group. Therefore, the -I inductive effect dominates. This withdraws electron density, stabilizing the resulting sulfonate anion and increasing acidity (lowering the pKa) relative to BSA[4].
-
4-Methoxybenzenesulfonic Acid (Para-MBSA): At the para position, the +M resonance effect is highly efficient and overwhelmingly dominates the -I effect. The donation of electron density destabilizes the negatively charged sulfonate anion, shifting the equilibrium toward the protonated state and decreasing acidity (raising the pKa) relative to BSA[4].
-
2-Methoxybenzenesulfonic Acid (Ortho-MBSA): The ortho position introduces spatial complexity. While the strong -I effect is maximized due to proximity, ortho-substituted benzenesulfonic acids are uniquely capable of forming Intramolecular Hydrogen Bonds (IHBs)[6]. The -SO₃H proton can hydrogen-bond with the -OCH₃ oxygen. Deprotonation requires breaking this stabilizing IHB, which thermodynamically penalizes dissociation and can decrease acidity, creating a complex interplay between induction, resonance, and steric factors[6].
Fig 1: Mechanistic logic of methoxy positional effects on benzenesulfonic acid acidity.
Quantitative Acidity Comparison
The Hammett equation ( log(Ka/Ka0)=ρσ ) mathematically models these observations[5]. Because the dissociation of an acid generates an anion, the reaction constant ( ρ ) is positive. Therefore, a positive substituent constant ( σ ) indicates an acid-strengthening effect, while a negative σ indicates an acid-weakening effect[4].
| Compound | Position | Dominant Electronic Effect | Hammett Constant ( σ ) | Relative Acidity (vs. BSA) | Estimated Aqueous pKa |
| Benzenesulfonic Acid (BSA) | N/A | Baseline | 0.00 | Standard | ~ 0.70 |
| 3-Methoxybenzenesulfonic Acid | Meta | Inductive (-I) | +0.12 | Higher | ~ 0.58 |
| 4-Methoxybenzenesulfonic Acid | Para | Resonance (+M) | -0.27 | Lower | ~ 0.97 |
(Note: Exact aqueous pKa values for strong acids are highly sensitive to the measurement technique. The values above represent the thermodynamic trend dictated by Hammett parameters[4].)
Experimental Methodology: Self-Validating UV-Vis Protocol
The Analytical Challenge: Standard aqueous potentiometric titration is fundamentally flawed for benzenesulfonic acids[7]. Because their pKa values are < 1, they undergo complete dissociation in water due to the solvent's leveling effect. To accurately determine their pKa, we must abandon water and utilize a Hammett Acidity Function ( H0 ) approach via UV-Vis spectrophotometry in highly acidic media[7].
Self-Validation Principle: The integrity of this protocol relies on the identification of an isosbestic point . If the UV-Vis spectra of the acid across varying H0 media intersect at a single, sharp wavelength, it mathematically proves that only two species (protonated HA and deprotonated A⁻) are in equilibrium. If the isosbestic point drifts, it immediately flags a failure in the system (e.g., side reactions like sulfonation or degradation), preventing the publication of false data.
Step-by-Step Workflow
-
Media Preparation: Prepare a gradient of 10 to 15 sulfuric acid ( H2SO4 ) solutions in water, ranging from 0% to 60% w/w. Calculate the exact Hammett Acidity Function ( H0 ) for each solution using established literature tables.
-
Analyte Introduction: Spike a constant, micromolar concentration of the target methoxybenzenesulfonic acid into each H2SO4 solution. Ensure the concentration is within the linear dynamic range of the spectrophotometer (Beer-Lambert Law compliance).
-
Spectral Acquisition: Record the UV-Vis absorbance spectrum (200–400 nm) for each solution against a matched blank.
-
Data Validation (Critical Step): Overlay the spectra. Identify the wavelength of maximum absorbance for the protonated form ( λHA ) and the deprotonated form ( λA− ). Verify the presence of a strict isosbestic point. Proceed only if this point is maintained.
-
Quantitative Transformation: Calculate the ionization ratio ( I=[HA]/[A−] ) for each solution using the absorbance ( A ) at a chosen analytical wavelength:
I=(AA−−A)/(A−AHA) -
pKa Extraction: Plot log([HA]/[A−]) against the H0 values. Perform a linear regression. The pKa is defined as the H0 value where the log ratio equals zero (i.e., the x-intercept where [HA]=[A−] ).
Fig 2: Self-validating UV-Vis spectrophotometric workflow for strong acid pKa determination.
References
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study. Retrieved from:[Link]
-
RSC Publishing. Shrinking of C–S bonds of organosulfonic acids in superacidic media. Chemical Communications. Retrieved from:[Link]
-
Wikipedia. Hammett equation. Retrieved from:[Link]
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Safety & Regulatory Compliance
Navigating the Disposal of 2,4-Dimethoxybenzenesulfonic Acid: A Guide for Laboratory Professionals
Navigating the Disposal of 2,4-Dimethoxybenzenesulfonic Acid: A Guide for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,4-Dimethoxybenzenesulfonic acid, a compound utilized in various research and development applications. By integrating established safety protocols with an understanding of the chemical's inherent properties, this document aims to empower researchers to manage this substance responsibly from cradle to grave, in accordance with regulatory standards.
Foundational Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 2,4-Dimethoxybenzenesulfonic acid is essential. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from structurally similar benzenesulfonic acid derivatives indicate that it should be handled as a corrosive and potentially irritating substance.[1][2][3][4]
Key Hazard Considerations:
-
Corrosivity: As a sulfonic acid derivative, it is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][3][4]
-
Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][5]
-
Environmental Hazards: While specific data is unavailable, related compounds can be harmful to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment.
A cardinal rule in chemical safety is to always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact chemical you are using. The SDS will provide the most accurate and detailed information on hazards, handling, and emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling 2,4-Dimethoxybenzenesulfonic acid. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes and dust, which can cause severe eye damage.[1] |
| Hand Protection | Acid-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential burns.[4][6] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.[2] | To prevent inhalation of irritating dust or aerosols. |
Spill Response Protocol: Immediate and Decisive Action
In the event of a spill, a swift and organized response is critical to mitigate potential harm. The procedure will differ based on the size of the spill.
Small Spills (up to 1 liter of liquid or 0.5 kg of solid)
Laboratory personnel can typically manage small spills if they are properly trained and equipped.[7]
Step-by-Step Procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Neutralize the Acid: For acidic spills, cautiously apply a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer.[7] Work from the outside of the spill inwards to prevent spreading.
-
Absorb the Residue: Once neutralized (verify with pH paper to a range of 5-9), absorb the material with an inert absorbent like vermiculite or sand.[7]
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[8]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or sponge.
-
Dispose of Contaminated Materials: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.[7][8]
Large Spills
For spills larger than what can be safely handled by laboratory personnel, or if respiratory protection is required, immediate evacuation and professional assistance are necessary.[7]
Immediate Actions:
-
Evacuate: Alert everyone in the area and evacuate immediately.[9]
-
Isolate: If it can be done safely, close the doors to the affected area to contain vapors.[8]
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
The Disposal Pathway: A Step-by-Step Guide
The disposal of 2,4-Dimethoxybenzenesulfonic acid must adhere to local, state, and federal regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
The following workflow provides a logical progression for the proper disposal of this chemical waste.
Caption: Decision workflow for the proper disposal of 2,4-Dimethoxybenzenesulfonic acid.
Detailed Disposal Protocol
-
Waste Characterization: Determine if the waste is the pure acid, a solution, or mixed with other chemicals. This is a critical first step for proper disposal. All generators of hazardous waste are responsible for determining if their waste is hazardous.[11]
-
Waste Segregation: Store waste 2,4-Dimethoxybenzenesulfonic acid separately from incompatible materials, such as strong bases and oxidizing agents.[12][13]
-
Containerization:
-
Use a container that is compatible with the acidic waste. High-density polyethylene (HDPE) is a suitable choice.
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[14]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."[14]
-
Identify the full chemical name: "2,4-Dimethoxybenzenesulfonic acid."
-
Indicate the concentration if it is in a solution.
-
Note the date when the waste was first added to the container.
-
Affix any required hazard pictograms (e.g., corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal:
-
Do not pour down the drain. [13] While some dilute, neutralized acids may be permissible for drain disposal in small quantities with copious amounts of water, this should only be done with explicit approval from your institution's EHS and local water authority. Given the potential environmental hazards, this is not a recommended primary disposal route.
-
All waste must be disposed of through your institution's hazardous waste management program or a licensed hazardous waste disposal contractor.[15] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.
-
-
Documentation:
-
Maintain a log of the waste generated.
-
Complete a hazardous waste manifest when the waste is collected for disposal. This "cradle-to-grave" tracking is a legal requirement under RCRA.
-
Conclusion: A Culture of Safety
The responsible disposal of 2,4-Dimethoxybenzenesulfonic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize a thorough understanding of the specific chemical's hazards by consulting the SDS and your institution's EHS department.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- EHS Laboratory Guidance - Chemical Spill Clean-up Procedures. (n.d.). University of Idaho.
- Appendix ACID: Acidic Chemical Spill Response Guide. (2024, May 3).
- EPA Hazardous Waste Regul
- Chemical Spill Procedures. (n.d.). Cornell University Environment, Health and Safety.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- Spill Response Procedures. (n.d.).
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Safety Data Sheet - 2,4-Dimethylbenzenesulfonic acid sodium salt. (2025, December 19). Fisher Scientific.
- Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. (2025, December 20). Fisher Scientific.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
- Safety D
- Safety Data Sheet - 2,4-Dinitrobenzenesulfonic acid hydrate. (2025, December 21). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, August 25). Sigma-Aldrich.
- Safety Data Sheet. (2025, September 23). Thermo Fisher Scientific.
- Safety Data Sheet: 2,3-Dimethylbenzenesulfonic Acid. (n.d.). Chemos GmbH & Co. KG.
- Sicherheitsdatenbl
- 2,4-Dimethylbenzenesulfonic acid | 88-61-9. (2025, December 31). ChemicalBook.
- Guidelines for Hazardous Waste Disposal. (n.d.).
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.
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